Product packaging for Limocitrin-3-rutinoside(Cat. No.:CAS No. 79384-27-3)

Limocitrin-3-rutinoside

Numéro de catalogue: B7765641
Numéro CAS: 79384-27-3
Poids moléculaire: 654.6 g/mol
Clé InChI: SCMBTGLLYCNHPV-GSRPHVBRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Limocitrin-3-rutinoside has been reported in Coleogyne ramosissima with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O17 B7765641 Limocitrin-3-rutinoside CAS No. 79384-27-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O17/c1-9-17(33)20(36)22(38)28(43-9)42-8-15-18(34)21(37)23(39)29(44-15)46-27-19(35)16-12(31)7-13(32)25(41-3)26(16)45-24(27)10-4-5-11(30)14(6-10)40-2/h4-7,9,15,17-18,20-23,28-34,36-39H,8H2,1-3H3/t9-,15+,17-,18+,20+,21-,22+,23+,28+,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMBTGLLYCNHPV-GSRPHVBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4OC)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4OC)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001101685
Record name 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79384-27-3
Record name 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79384-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biosynthesis of Limocitrin-3-Rutinoside in Citrus Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocitrin-3-rutinoside, a flavonoid glycoside found in various citrus species, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for exploring its pharmacological properties. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in citrus plants. It details the enzymatic steps, precursor molecules, and key intermediates, drawing from the current scientific literature on flavonoid biosynthesis. This document also outlines experimental protocols for the quantification of this compound and for the analysis of gene expression of the involved biosynthetic enzymes.

Introduction to this compound

This compound is a flavonoid belonging to the flavonol subclass. It is a glycoside, meaning it consists of a flavonoid aglycone, limocitrin (B1675400), attached to a sugar moiety, in this case, a rutinose (a disaccharide of rhamnose and glucose)[1][2]. Flavonoids are a diverse group of plant secondary metabolites known for their various biological activities, and citrus fruits are a particularly rich source of these compounds[3][4]. While detected in citrus, particularly in lemons (Citrus limon), comprehensive quantitative data across different citrus species remains an area for further research[1][5].

The Core Biosynthetic Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid and flavonoid biosynthetic pathways. The pathway can be conceptually divided into three main stages:

  • Phenylpropanoid Pathway: Synthesis of the precursor p-coumaroyl-CoA.

  • Flavonoid Core Biosynthesis: Formation of the flavonol backbone.

  • Tailoring Reactions: Specific modifications (hydroxylation, methylation, and glycosylation) leading to this compound.

Phenylpropanoid Pathway

The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

Flavonoid Core Biosynthesis

The formation of the characteristic C6-C3-C6 flavonoid skeleton proceeds as follows:

From kaempferol, the pathway to limocitrin involves further hydroxylation and methylation steps.

Tailoring Reactions: The Path to this compound

This stage involves a series of specific modifications to the flavonol core, leading to the unique structure of this compound.

  • Hydroxylation: Kaempferol undergoes hydroxylation at the 3' position, catalyzed by Flavonoid 3'-hydroxylase (F3'H) , to yield quercetin (B1663063).

  • O-Methylation: The formation of limocitrin from quercetin requires two methylation steps. While the exact order is not definitively established in citrus, based on the characterization of citrus O-methyltransferases (OMTs), a plausible sequence is:

    • Quercetin 8-O-methyltransferase: An OMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 8-hydroxyl group of quercetin to form 8-methoxyquercetin.

    • 8-methoxyquercetin 3'-O-methyltransferase: Another OMT, or the same enzyme with broad substrate specificity, methylates the 3'-hydroxyl group to produce limocitrin (5,7,4'-trihydroxy-8,3'-dimethoxyflavone). Studies on Citrus reticulata have identified a multifunctional O-methyltransferase, CrOMT2, capable of methylating the 3'-, 5'-, and 7-hydroxyl groups of various flavonoids, indicating that citrus plants possess enzymes with the necessary catalytic activity for these transformations[6][7][8][9].

  • Glycosylation: The final step is the attachment of a rutinose sugar moiety to the 3-hydroxyl group of limocitrin. This is a two-step process catalyzed by UDP-glycosyltransferases (UGTs):

    • UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT): This enzyme transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of limocitrin, forming limocitrin-3-O-glucoside.

    • UDP-rhamnose:flavonoid 3-O-glucoside rhamnosyltransferase: A rhamnosyltransferase then adds a rhamnose molecule from UDP-rhamnose to the glucose moiety, creating the rutinose linkage and yielding the final product, this compound[3][4][10][11].

Quantitative Data

Currently, there is a lack of comprehensive quantitative data for this compound across a wide range of citrus species and cultivars. The compound has been detected in lemons (Citrus limon), but its concentration can vary depending on the cultivar, tissue type (e.g., peel, pulp), and developmental stage of the fruit[1][5]. Further research employing validated analytical methods is required to establish a clear quantitative profile of this compound in the citrus genus.

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to cinnamic acid
Cinnamate 4-hydroxylaseC4HConverts cinnamic acid to p-coumaric acid
4-coumarate:CoA ligase4CLConverts p-coumaric acid to p-coumaroyl-CoA
Chalcone synthaseCHSSynthesizes naringenin chalcone
Chalcone isomeraseCHIIsomerizes naringenin chalcone to naringenin
Flavanone 3-hydroxylaseF3HConverts naringenin to dihydrokaempferol
Flavonol synthaseFLSConverts dihydrokaempferol to kaempferol
Flavonoid 3'-hydroxylaseF3'HConverts kaempferol to quercetin
O-methyltransferase(s)OMTCatalyzes the methylation of quercetin to form limocitrin
UDP-glucose:flavonoid 3-O-glucosyltransferaseUF3GTGlucosylates limocitrin at the 3-hydroxyl position
UDP-rhamnose:flavonoid 3-O-glucoside rhamnosyltransferase-Adds rhamnose to the glucose moiety to form the rutinose

Experimental Protocols

Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantification of this compound in citrus tissues. Optimization may be required for specific sample matrices.

4.1.1. Sample Preparation

  • Freeze-dry citrus tissue (e.g., peel, pulp) and grind to a fine powder.

  • Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of 80% methanol (B129727) (HPLC grade).

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonication for 30 minutes in a water bath at room temperature.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.1.2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-50% B

    • 35-40 min: 50-90% B

    • 40-45 min: 90% B

    • 45-50 min: 90-10% B

    • 50-55 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm and 350 nm.

4.1.3. Quantification A standard curve should be generated using a purified this compound standard of known concentrations. The concentration in the samples can then be calculated based on the peak area and the standard curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in the this compound biosynthetic pathway.

4.2.1. RNA Extraction and cDNA Synthesis

  • Extract total RNA from citrus tissues using a suitable plant RNA extraction kit, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with oligo(dT) primers.

4.2.2. qRT-PCR

  • Design primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI, F3H, FLS, F3'H, candidate OMTs, and UGTs) and a suitable reference gene (e.g., Actin or GAPDH). Primer specificity should be verified.

  • Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 5 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 s.

      • Annealing/Extension: 60°C for 30 s.

  • Include a melt curve analysis to confirm the specificity of the amplified product.

  • Calculate the relative gene expression using the 2-ΔΔCt method[12][13][14].

Visualizations

Limocitrin_3_Rutinoside_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Quercetin Quercetin Kaempferol->Quercetin F3'H Limocitrin_Intermediate 8-methoxyquercetin Quercetin->Limocitrin_Intermediate OMT Limocitrin Limocitrin Limocitrin_Intermediate->Limocitrin OMT Limocitrin_3_Glucoside Limocitrin-3-O-glucoside Limocitrin->Limocitrin_3_Glucoside UF3GT Limocitrin_3_Rutinoside This compound Limocitrin_3_Glucoside->Limocitrin_3_Rutinoside Rhamnosyl- transferase Experimental_Workflow cluster_quantification Quantification cluster_gene_expression Gene Expression Analysis Start Citrus Tissue (Peel/Pulp) Freeze_Dry Freeze-drying & Grinding Start->Freeze_Dry RNA_Extraction Total RNA Extraction Start->RNA_Extraction Extraction 80% Methanol Extraction Freeze_Dry->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Quantify Quantification HPLC->Quantify cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Relative Expression Analysis qRT_PCR->Data_Analysis

References

Physical and chemical properties of Limocitrin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocitrin-3-rutinoside is a flavonoid glycoside, a class of natural compounds known for their diverse biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its isolation and characterization. Due to the limited availability of direct experimental data for this specific compound, this guide also explores the biological activities and associated signaling pathways of its aglycone, limocitrin (B1675400), and other related flavonoid rutinosides to infer its potential therapeutic applications. This document aims to serve as a foundational resource for researchers interested in the further study and development of this compound.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C29H34O17PubChem[1]
Molecular Weight 654.6 g/mol PubChem[1]
Monoisotopic Mass 654.17959961 DaPubChem[1]
XLogP3 -1.0PubChem[1]
Hydrogen Bond Donor Count 9FooDB
Hydrogen Bond Acceptor Count 17FooDB
Rotatable Bond Count 8FooDB
Polar Surface Area 264 ŲPubChem[1]
Predicted Water Solubility 2.66 g/LFooDB
CAS Number 79384-27-3ChemNorm[2]

Note: The majority of the data presented in Table 1 are computed properties and should be considered as estimates. Experimental validation is required for confirmation.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are scarce. However, based on the general characteristics of flavonoids and the available data for related compounds, the following can be inferred:

  • UV-Vis Spectroscopy: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For flavonols like limocitrin, these bands are expected to be in the range of 350-385 nm (Band I) and 250-285 nm (Band II)[3]. The glycosylation pattern can influence the exact position and intensity of these peaks.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification of flavonoid glycosides. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Fragmentation would likely involve the loss of the rutinoside moiety (308 Da) to yield the aglycone, limocitrin [M-H-308]⁻[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound. The ¹H NMR spectrum would show signals corresponding to the aromatic protons of the flavonoid backbone and the protons of the sugar moieties. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule[5][6].

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups present in the molecule[6][7].

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the literature, a general methodology for the isolation and purification of flavonoid rutinosides from plant sources can be described.

Generalized Isolation and Purification Workflow

The following workflow outlines the typical steps involved in the extraction and purification of flavonoid glycosides from a plant matrix.

G A Plant Material (e.g., leaves, flowers) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol (B129727), Ethanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) E->F G Ethyl Acetate (B1210297) Fraction (enriched with flavonoids) F->G H Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) G->H I Semi-preparative HPLC H->I J Pure this compound I->J K Structural Elucidation (NMR, MS, UV-Vis, IR) J->K

Figure 1: Generalized workflow for the isolation and identification of this compound.
Methodological Details

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

  • Fractionation: The crude extract is then concentrated and subjected to liquid-liquid partitioning to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is further purified using column chromatography. A combination of silica gel and Sephadex LH-20 chromatography is commonly employed.

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using semi-preparative HPLC with a C18 column. A gradient elution system with water and acetonitrile (B52724) (often with a small amount of acid like formic acid to improve peak shape) is used to isolate the pure compound.

  • Structural Elucidation: The structure of the purified compound is confirmed using a combination of spectroscopic techniques, including UV-Vis, MS, 1D and 2D NMR, and IR spectroscopy.

Biological Activity and Signaling Pathways (Inferred)

Direct experimental evidence for the biological activities of this compound is currently lacking. However, the activities of its aglycone, limocitrin , and other flavonoid rutinosides can provide insights into its potential therapeutic effects.

Potential Biological Activities
  • Anticancer Activity: The aglycone, limocitrin, has been shown to enhance the cytotoxicity of natural killer (NK) cells against leukemia cells[8]. It achieves this by increasing the expression of cytotoxic molecules like perforin (B1180081) and granzymes through the modulation of the MAPK signaling pathway[8]. Other flavonoid rutinosides, such as cyanidin-3-rutinoside, have also demonstrated selective killing of leukemic cells[9].

  • Antioxidant Activity: Flavonoids are well-known for their antioxidant properties. Rutin (B1680289) (quercetin-3-rutinoside), a closely related compound, is a potent antioxidant that can scavenge free radicals[10]. The antioxidant capacity of these molecules is attributed to their ability to donate a hydrogen atom from their hydroxyl groups.

  • Anti-inflammatory Activity: Many flavonoid glycosides exhibit anti-inflammatory effects[11][12]. They can inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways[13][14]. For instance, myricitrin (B1677591) (myricetin-3-O-rhamnoside) has been shown to inhibit endotoxin-mediated inflammation by blocking the JAK/STAT1 pathway[15].

Associated Signaling Pathways

Based on studies of limocitrin and other flavonoid rutinosides, this compound may potentially modulate the following signaling pathways:

  • MAPK Pathway: As mentioned, limocitrin activates the ERK, p38, and JNK pathways in NK cells, leading to increased granzyme B expression and enhanced cancer cell killing[8].

cluster_0 MAPK Signaling Pathway Limocitrin Limocitrin ERK ERK Limocitrin->ERK p38 p38 Limocitrin->p38 JNK JNK Limocitrin->JNK CREB CREB ERK->CREB p38->CREB JNK->CREB Granzyme B Expression Granzyme B Expression CREB->Granzyme B Expression NK Cell Cytotoxicity NK Cell Cytotoxicity Granzyme B Expression->NK Cell Cytotoxicity Cancer Cell Apoptosis Cancer Cell Apoptosis NK Cell Cytotoxicity->Cancer Cell Apoptosis

Figure 2: Inferred MAPK signaling pathway modulation by Limocitrin.
  • PI3K/Akt/mTOR Pathway: Rutin has been shown to modulate this critical cell survival pathway[2]. By inhibiting this pathway, rutin can induce apoptosis in cancer cells.

cluster_1 PI3K/Akt/mTOR Signaling Pathway Flavonoid Rutinosides\n(e.g., Rutin) Flavonoid Rutinosides (e.g., Rutin) PI3K PI3K Flavonoid Rutinosides\n(e.g., Rutin)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Figure 3: Inferred PI3K/Akt/mTOR pathway modulation by related flavonoid rutinosides.

Conclusion and Future Directions

This compound is a flavonoid glycoside with potential for further scientific investigation. While current knowledge of its specific physical, chemical, and biological properties is limited, the information available for its aglycone and related compounds suggests that it may possess valuable anticancer, antioxidant, and anti-inflammatory activities. This technical guide provides a starting point for researchers by summarizing the available computational data and presenting generalized protocols for its study.

Future research should focus on the isolation or synthesis of pure this compound to enable the experimental determination of its physicochemical properties and to conduct comprehensive spectroscopic analysis for its definitive structural confirmation. Subsequently, in vitro and in vivo studies are warranted to elucidate its specific biological activities and to investigate its effects on various signaling pathways. Such research will be crucial in unlocking the full therapeutic potential of this natural compound.

References

Limocitrin-3-rutinoside in Plants: A Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocitrin-3-rutinoside, a flavonoid glycoside found in various plant species, particularly within the citrus family, is emerging as a molecule of significant interest due to its potential biological activities. As a member of the vast family of flavonoids, it is presumed to play a crucial role in plant defense, stress response, and overall physiological integrity. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound in plants. It covers its putative biosynthetic pathway, localization, and physiological functions, with a focus on its antioxidant and potential anti-inflammatory properties. Detailed experimental protocols for its extraction, quantification, and functional analysis are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Flavonoids are a diverse group of plant secondary metabolites that are integral to plant survival and adaptation. They are involved in a myriad of functions, including pigmentation, UV protection, and defense against pathogens and herbivores. This compound belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxyflavanone backbone. It is a glycoside, meaning it is composed of a flavonoid aglycone (limocitrin) attached to a sugar moiety (rutinose, a disaccharide of rhamnose and glucose)[1]. While extensive research exists on common flavonoids like quercetin (B1663063) and rutin, the specific roles of many other flavonoid glycosides, including this compound, are still being elucidated. This guide aims to synthesize the available information and provide a foundational resource for further investigation into this promising natural compound.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, which gives rise to all flavonoids. The pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure. The specific steps leading to this compound are hypothesized based on known enzymatic activities in flavonoid biosynthesis.

The formation of the limocitrin (B1675400) aglycone likely begins with the flavanone (B1672756) naringenin[2][3]. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as flavonoid 3'-hydroxylase (F3'H) and O-methyltransferases (OMTs), would then lead to the formation of limocitrin[4][5][6][7][8]. The final step in the biosynthesis is the glycosylation of the limocitrin aglycone at the 3-hydroxyl position with rutinose. This reaction is catalyzed by specific UDP-glycosyltransferases (UGTs), which transfer the sugar moiety from an activated sugar donor, UDP-rutinose[9][10][11][12].

This compound Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin (B18129) Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Limocitrin_aglycone Limocitrin Dihydroquercetin->Limocitrin_aglycone Multiple steps (Hydroxylation, Methylation) L3R This compound Limocitrin_aglycone->L3R UGT (UDP-rutinose)

Putative biosynthesis pathway of this compound.

Localization in Plants

The subcellular localization of flavonoids is crucial for their biological function. Generally, flavonoid aglycones are synthesized on the cytoplasmic face of the endoplasmic reticulum and are then glycosylated. These glycosides are water-soluble and are often transported to and stored in the vacuole, which serves as the primary storage site for many secondary metabolites[13]. It is likely that this compound follows this general pattern of localization within plant cells. At the tissue level, flavonoids are often found in epidermal tissues, providing protection against UV radiation and pathogens. They are also present in flowers and fruits, contributing to their coloration.

Biological Roles in Plants

While direct studies on the biological roles of this compound in plants are limited, its functions can be inferred from the known activities of related flavonoids.

Antioxidant Activity and Stress Response

Plants produce reactive oxygen species (ROS) as byproducts of normal metabolic processes and in response to various environmental stresses, such as high light, drought, and pathogen attack. Excessive ROS can cause significant damage to cellular components. Flavonoids are potent antioxidants that can scavenge ROS, thereby protecting the plant from oxidative stress[14][15][16]. It is highly probable that this compound contributes to the overall antioxidant capacity of the plant, helping to mitigate the damaging effects of abiotic and biotic stresses[17][18][19]. The accumulation of flavonoids, including those in citrus, is often upregulated under stress conditions[17][18].

Plant Defense

Flavonoids play a significant role in plant defense against pathogens and herbivores[20][21][22]. They can act as antimicrobial compounds, directly inhibiting the growth of fungi and bacteria. They can also function as signaling molecules in plant-microbe interactions and in the systemic acquired resistance (SAR) response, a long-lasting, broad-spectrum resistance that develops in distal, uninfected parts of a plant following an initial localized infection[21][23]. The presence of this compound in plant tissues likely contributes to the chemical defense arsenal (B13267) of the plant.

Putative Signaling Roles

Some flavonoids and their derivatives have been shown to act as signaling molecules in developmental processes, such as regulating auxin transport[9][11]. While there is no direct evidence for this compound in this role, it is an area that warrants further investigation, as the modulation of hormone signaling by flavonoids can have profound effects on plant growth and development.

Quantitative Data

Specific quantitative data for this compound in various plant tissues and under different conditions are not widely available in the literature. However, studies on the flavonoid content of citrus and other plants provide a general idea of the levels at which these compounds can be found. The table below summarizes representative data for related flavonoid glycosides in citrus species.

Flavonoid GlycosidePlant SpeciesTissueConcentration (µ g/100 mL)Reference
EriocitrinLemonadeBeverage13.6 - 156.4[24]
NarirutinLemonadeBeverage10.2 - 22.1[24]
HesperidinLemonadeBeverage1.8 - 41.6[24]
RutinLemonadeBeverage0.8 - 99.4[24]
DiosminLemonadeBeverage0.9 - 14.7[24]

Experimental Protocols

Extraction and Quantification of this compound

A general workflow for the extraction and analysis of this compound from plant material is outlined below.

Analysis_Workflow Start Plant Material (e.g., leaves, peel) Grind Grinding in Liquid Nitrogen Start->Grind Extract Extraction with Solvent (e.g., 80% Methanol) Grind->Extract Filter Filtration/Centrifugation Extract->Filter Concentrate Solvent Evaporation Filter->Concentrate Purify Optional: Solid Phase Extraction (SPE) Concentrate->Purify Analyze HPLC-UV or LC-MS/MS Analysis Purify->Analyze Quantify Quantification using Standard Curve Analyze->Quantify

General workflow for this compound analysis.

Protocol 1: Extraction of Flavonoids from Plant Tissue

  • Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle. Lyophilize the powdered tissue to remove water.

  • Extraction: Weigh approximately 100 mg of the dried powder into a microcentrifuge tube. Add 1 mL of 80% (v/v) methanol.

  • Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional): Repeat the extraction process with the pellet to ensure complete extraction of flavonoids. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV) [25][26][27][28]

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV-Vis detector.

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-90% B; 45-50 min, 90% B; 50-55 min, 90-10% B; 55-60 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where flavonoids absorb strongly, typically around 280 nm or 350 nm.

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Inject the extracted samples and quantify the amount of this compound by comparing the peak area to the standard curve.

Protocol 3: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [24][29][30][31]

For higher sensitivity and specificity, LC-MS/MS can be used.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatography: Use similar chromatographic conditions as for HPLC-UV.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for flavonoids.

  • Mass Spectrometry: For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. Select precursor and product ion transitions specific for this compound.

  • Quantification: Prepare a standard curve with a purified standard and quantify based on the peak area of the specific MRM transition.

Functional Assays

Protocol 4: DPPH Radical Scavenging Assay (Antioxidant Activity) [32][33][34]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well plate, add 100 µL of the plant extract (at various concentrations) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the plant extract.

  • IC50 Value: Determine the concentration of the extract required to scavenge 50% of the DPPH radicals (IC50).

Protocol 5: ABTS Radical Cation Decolorization Assay (Antioxidant Activity) [32][33][35][36]

  • Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: Add 10 µL of the plant extract (at various concentrations) to 1 mL of the diluted ABTS radical solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Protocol 6: Lipoxygenase Inhibition Assay (Anti-inflammatory Activity) [37][38][39][40][41]

  • Reagents: Prepare a solution of lipoxygenase enzyme in borate (B1201080) buffer (pH 9.0) and a solution of the substrate, linoleic acid.

  • Assay: In a cuvette, mix the plant extract (at various concentrations) with the lipoxygenase solution and incubate for 5 minutes at room temperature.

  • Reaction Initiation: Add the linoleic acid solution to start the reaction.

  • Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculation: Calculate the percentage of enzyme inhibition by comparing the rate of the reaction in the presence and absence of the extract.

Conclusion and Future Perspectives

This compound, as a member of the flavonoid family, likely plays a significant role in the defense and stress response mechanisms of plants. Its antioxidant properties are a key feature, contributing to the plant's ability to cope with oxidative stress. While direct evidence for its specific functions is still limited, the methodologies and knowledge base for flavonoid research provide a strong foundation for future investigations.

For researchers and drug development professionals, this compound represents a promising natural compound for further study. Future research should focus on:

  • Quantitative analysis of this compound in a wider range of plant species and under various stress conditions to understand its regulation and accumulation.

  • Elucidation of its specific roles in plant signaling pathways, particularly in relation to plant hormones and defense responses.

  • In-depth investigation of its bioactivities, including its antioxidant, anti-inflammatory, and other potential therapeutic effects in biological systems.

By employing the experimental approaches outlined in this guide, the scientific community can further unravel the biological significance of this compound, paving the way for its potential applications in agriculture, medicine, and human health.

References

Limocitrin vs. Limocitrin-3-rutinoside: A Comprehensive Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocitrin and its glycosidic form, Limocitrin-3-rutinoside, are flavonoid compounds predominantly found in citrus fruits. While sharing a common aglycone backbone, the presence of a rutinoside moiety on this compound dramatically alters its physicochemical properties and potentially its biological activity. This technical guide provides an in-depth analysis of the structural differences between these two molecules, supported by quantitative data, detailed experimental protocols for their study, and visualizations of their known and putative signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Core Structural Differences

The fundamental distinction between Limocitrin and this compound lies in the substitution at the C3 hydroxyl group of the flavonoid's C-ring. Limocitrin is the aglycone, a flavonoid with hydroxyl and methoxy (B1213986) groups attached to its basic phenylchromone structure. In contrast, this compound is a glycoside of Limocitrin, where a rutinose disaccharide (composed of rhamnose and glucose) is attached to the C3 position via an O-glycosidic bond. This structural modification significantly increases the molecular weight and polarity of the molecule, which in turn influences its solubility, bioavailability, and interaction with biological targets.

Table 1: Physicochemical Properties of Limocitrin and this compound

PropertyLimocitrinThis compound
Molecular Formula C₁₇H₁₄O₈[1]C₂₉H₃₄O₁₇[2]
Molecular Weight 346.29 g/mol [1]654.57 g/mol [2]
IUPAC Name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one[1]5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one[2]
Appearance Yellow powderPowder
Melting Point 271-275 °C[1]Not available
Water Solubility Slightly solubleMore soluble than Limocitrin (predicted)

Experimental Protocols

The isolation, purification, and structural elucidation of Limocitrin and this compound from natural sources, typically citrus peels, involve a series of chromatographic and spectroscopic techniques. The following is a representative workflow.

Extraction and Isolation Workflow

G Figure 1: General Workflow for Flavonoid Isolation RawMaterial Citrus Peel (Dried and Powdered) Extraction Maceration with Methanol (B129727) or Ethanol (B145695) RawMaterial->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel or Sephadex) CrudeExtract->ColumnChromatography Fractions Eluted Fractions ColumnChromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Purification Preparative High-Performance Liquid Chromatography (HPLC) TLC->Purification IsolatedCompounds Pure Limocitrin and this compound Purification->IsolatedCompounds

General Workflow for Flavonoid Isolation
Detailed Methodologies

2.2.1. Extraction: Dried and powdered citrus peel is subjected to maceration with a polar solvent like methanol or ethanol at room temperature for 24-48 hours. The process is typically repeated multiple times to ensure exhaustive extraction. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator.

2.2.2. Isolation and Purification: The crude extract is subjected to column chromatography. A silica (B1680970) gel column is often used for the initial separation of compounds based on polarity. Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compounds of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

2.2.3. Structural Elucidation: The structures of the purified compounds are confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation patterns of the molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecules. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, and to confirm the position of the rutinoside moiety in this compound.

Biological Activity and Signaling Pathways

Limocitrin: Modulation of Cancer Cell Signaling

Recent studies have highlighted the potential of Limocitrin as an anticancer agent. It has been shown to suppress the proliferation of breast cancer cells and increase the cytotoxicity of natural killer (NK) cells against leukemia cells. These effects are mediated through the modulation of key signaling pathways.

3.1.1. Inhibition of the PI3K/AKT/mTOR Pathway: In breast cancer cells, Limocitrin has been found to inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, Limocitrin can induce apoptosis (programmed cell death) in cancer cells.

G Figure 2: Limocitrin's Inhibition of the PI3K/AKT/mTOR Pathway Limocitrin Limocitrin PI3K PI3K Limocitrin->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Limocitrin's Inhibition of PI3K/AKT/mTOR

3.1.2. Activation of the MAPK Pathway in NK Cells: In natural killer (NK) cells, Limocitrin has been shown to enhance their cytotoxic activity against cancer cells by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This leads to an increased expression of cytotoxic molecules like granzyme B and perforin, which are essential for killing target cancer cells.

G Figure 3: Limocitrin's Activation of the MAPK Pathway in NK Cells Limocitrin Limocitrin MAPK MAPK (ERK, p38, JNK) Limocitrin->MAPK Cytotoxicity Enhanced NK Cell Cytotoxicity MAPK->Cytotoxicity

Limocitrin's Activation of MAPK in NK Cells
This compound: Putative Anti-inflammatory and Antioxidant Pathways

While the specific signaling pathways of this compound are less characterized, flavonoid glycosides, in general, are known for their antioxidant and anti-inflammatory properties. The rutinoside moiety can influence the bioavailability and metabolism of the aglycone, potentially leading to different biological effects. It is hypothesized that this compound may exert its effects through pathways similar to other flavonoid rutinosides, such as rutin (B1680289) (quercetin-3-rutinoside).

3.2.1. Potential Anti-inflammatory and Antioxidant Mechanisms: Flavonoid glycosides can act as antioxidants by directly scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant enzymes. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB.

G Figure 4: Putative Anti-inflammatory and Antioxidant Pathways of this compound L3R This compound ROS Reactive Oxygen Species (ROS) L3R->ROS InflammatoryMediators Pro-inflammatory Mediators (e.g., NF-κB) L3R->InflammatoryMediators AntioxidantResponse Antioxidant Response ROS->AntioxidantResponse AntiInflammatoryResponse Anti-inflammatory Response InflammatoryMediators->AntiInflammatoryResponse

Putative Pathways of this compound

Conclusion

The structural difference between Limocitrin and this compound, namely the presence of a rutinoside moiety, is the primary determinant of their distinct physicochemical and biological properties. While Limocitrin has demonstrated clear anticancer potential through the modulation of the PI3K/AKT/mTOR and MAPK signaling pathways, the biological activities of this compound are less understood but are likely to involve antioxidant and anti-inflammatory mechanisms. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore the synergistic potential of both compounds in various therapeutic applications. This guide provides a foundational understanding for scientists and researchers to build upon in their future investigations of these promising natural products.

References

A Comprehensive Review of the Biological Activities of Limocitrin-3-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin-3-rutinoside is a flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the extensive flavonoid family, it shares a core structure known to exhibit a wide range of biological activities. This technical guide provides a comprehensive review of the existing literature on the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Antioxidant Activities

The antioxidant potential of flavonoids is a cornerstone of their therapeutic interest. While specific quantitative data for this compound is not extensively available in publicly accessible literature, the general antioxidant mechanisms of flavonoids and the activities of its aglycone, limocitrin, and related rutinosides provide a strong basis for its expected antioxidant capacity.

Quantitative Data on Antioxidant Activity of Related Compounds

To provide a comparative context, the following table summarizes the antioxidant activities of structurally similar flavonoids.

CompoundAssayIC50 / EC50 ValueReference CompoundIC50 / EC50 Value of Reference
Hesperidin (a rutinoside)DPPH radical scavenging~2.57-fold lower than narirutin--
Rutin (quercetin-3-rutinoside)DPPH radical scavenging-Ascorbic acid-
Limocitrin (aglycone)----
Experimental Protocols for Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagents: DPPH solution in methanol, test compound (this compound) at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • A solution of the test compound is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Reagents: ABTS solution, potassium persulfate, test compound, and a positive control.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • The test compound is added to the diluted ABTS•+ solution.

    • The absorbance is measured after a specific incubation time.

    • The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Workflow for In Vitro Antioxidant Activity Assessment

G Workflow for In Vitro Antioxidant Activity Assessment cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis prep Prepare this compound solutions of varying concentrations dpph DPPH Radical Scavenging Assay prep->dpph Add to DPPH solution abts ABTS Radical Cation Scavenging Assay prep->abts Add to ABTS•+ solution measure Measure Absorbance (Spectrophotometry) dpph->measure abts->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for assessing in vitro antioxidant activity.

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. Flavonoids are known to possess anti-inflammatory properties by modulating various signaling pathways.

Quantitative Data on Anti-inflammatory Activity of Related Compounds
CompoundAssayCell LineIC50 ValueReference CompoundIC50 Value of Reference
Luteolin (flavone)Nitric Oxide Production InhibitionRAW 264.717.1 µM--
Limocitrin (aglycone)-----
Experimental Protocols for Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages:

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: DMEM (Dulbecco's Modified Eagle Medium), FBS (Fetal Bovine Serum), LPS, test compound, Griess reagent.

  • Procedure:

    • RAW 264.7 cells are cultured in DMEM supplemented with FBS.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • LPS is added to the wells to induce an inflammatory response and NO production.

    • After an incubation period (e.g., 24 hours), the cell supernatant is collected.

    • The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.

    • The absorbance is measured at 540 nm.

    • The percentage of NO production inhibition and the IC50 value are calculated.

    • A cell viability assay (e.g., MTT assay) is performed concurrently to ensure that the observed inhibition is not due to cytotoxicity.

Signaling Pathway of LPS-induced NO Production

G LPS-induced NO Production and Potential Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO L_Cit L-Citrulline L_Arg L-Arginine L_Arg->NO iNOS Protein Inhibitor This compound (Potential Inhibitor) Inhibitor->NFkB May inhibit Inhibitor->iNOS_protein May inhibit

Caption: Potential inhibitory points of this compound.

Anticancer Activities

The anticancer potential of flavonoids is an active area of research. Studies on the aglycone, limocitrin, have shown promising results against certain cancer cell lines.

Quantitative Data on Anticancer Activity of Limocitrin
CompoundCell LineAssayIC50 Value
LimocitrinOral Squamous Carcinoma Cells (SCC-9, SCC-47)MTT AssayDose-dependent inhibition
LimocitrinBreast Cancer Cells (MCF-7, MDA-MB-231)MTT AssayDose-dependent inhibition
Experimental Protocols for Anticancer Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay:

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Lines: Relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Reagents: MTT solution, DMSO (Dimethyl sulfoxide), test compound.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

    • Cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of around 570 nm.

    • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Workflow for In Vitro Anticancer Activity Assessment

G Workflow for In Vitro Anticancer Activity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of This compound seed->treat mtt_add Add MTT solution treat->mtt_add formazan Dissolve formazan crystals mtt_add->formazan measure_abs Measure Absorbance formazan->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for assessing in vitro anticancer activity.

Enzyme Inhibitory Activities

Flavonoids are known to interact with and inhibit the activity of various enzymes involved in disease pathogenesis.

Potential Enzyme Targets and Experimental Protocols

1. α-Glucosidase and α-Amylase Inhibition Assays (Antidiabetic Potential):

These assays measure the ability of a compound to inhibit enzymes involved in carbohydrate digestion, which is relevant for the management of type 2 diabetes.

  • Enzymes: α-glucosidase and α-amylase.

  • Substrates: p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) and starch (for α-amylase).

  • Procedure (α-Glucosidase):

    • The test compound is pre-incubated with α-glucosidase.

    • The substrate is added to initiate the reaction.

    • The reaction is stopped, and the absorbance of the product (p-nitrophenol) is measured.

    • The percentage of inhibition and the IC50 value are calculated.

  • Procedure (α-Amylase):

    • The test compound is pre-incubated with α-amylase.

    • A starch solution is added as the substrate.

    • The amount of reducing sugars produced is measured using a suitable method (e.g., dinitrosalicylic acid method).

    • The percentage of inhibition and the IC50 value are determined.

2. Tyrosinase Inhibition Assay (Skin-lightening and Anti-browning Potential):

This assay assesses the ability of a compound to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production.

  • Enzyme: Mushroom tyrosinase.

  • Substrate: L-DOPA.

  • Procedure:

    • The test compound is mixed with tyrosinase and the substrate.

    • The formation of dopachrome (B613829) is monitored spectrophotometrically at around 475 nm.

    • The percentage of inhibition and the IC50 value are calculated.

Conclusion and Future Directions

The available literature suggests that this compound is a promising candidate for further investigation due to the known biological activities of its aglycone and related flavonoid glycosides. However, there is a clear need for dedicated studies to quantify the specific biological activities of this compound itself. Future research should focus on:

  • Quantitative assessment of the antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory activities of purified this compound to determine its IC50 values in various assays.

  • Elucidation of the mechanisms of action at the molecular level, including the identification of specific signaling pathways modulated by this compound.

  • In vivo studies to validate the in vitro findings and to assess the bioavailability, pharmacokinetics, and safety profile of this compound.

This technical guide serves as a foundational document to stimulate and guide future research efforts into the therapeutic potential of this compound. The detailed protocols and visual representations of workflows and pathways are intended to facilitate the design and execution of these much-needed investigations.

The Enigmatic Flavonoid: A Technical Guide to Limocitrin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of Limocitrin-3-rutinoside, a naturally occurring flavonoid glycoside. While its presence has been identified in citrus species, particularly in the peels of Citrus unshiu, comprehensive data regarding its discovery, specific isolation protocols, and biological activities remain subjects of ongoing scientific exploration. This document synthesizes the available information on its chemical properties, general isolation methodologies for related compounds, and the putative biological activities based on the broader class of citrus flavonoids.

Compound Profile: Chemical and Physical Properties

This compound is a flavonoid-3-O-glycoside, characterized by a limocitrin (B1675400) aglycone linked to a rutinose sugar moiety. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₂₉H₃₄O₁₇PubChem[1]
Molecular Weight 654.6 g/mol PubChem[1]
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-chromen-4-onePubChem
CAS Number 79384-27-3---
Class Flavonoid-3-O-glycosideFooDB[2]

Discovery and Natural Occurrence

Methodologies for Isolation and Purification

A specific, detailed protocol for the isolation and purification of this compound has not been extensively documented. However, based on established methods for separating flavonoid glycosides from citrus matrices, a general workflow can be proposed.

Extraction

The initial step involves the extraction of flavonoids from the plant material, typically dried and powdered citrus peels.

Experimental Protocol: Solvent-Based Extraction of Flavonoids from Citrus Peel

  • Sample Preparation: Fresh citrus peels are washed, dried (e.g., air-dried or freeze-dried), and ground into a fine powder to increase the surface area for solvent interaction.

  • Solvent Selection: A polar solvent is typically employed. Methanol (B129727) or ethanol, often in aqueous solutions (e.g., 70-80% alcohol), are effective for extracting flavonoid glycosides.

  • Extraction Process:

    • Maceration: The powdered peel is soaked in the chosen solvent for an extended period (e.g., 24-48 hours) at room temperature with occasional agitation.

    • Ultrasound-Assisted Extraction (UAE): The sample is sonicated in the solvent. This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.

    • Microwave-Assisted Extraction (MAE): The sample and solvent are heated using microwave energy, which accelerates the extraction process.

  • Filtration and Concentration: The resulting mixture is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Extraction_Workflow Start Dried & Powdered Citrus Peel Extraction Extraction (Maceration, UAE, or MAE) Start->Extraction Solvent Extraction Solvent (e.g., 80% Ethanol) Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract

Figure 1: General workflow for the extraction of flavonoids from citrus peel.
Purification

The crude extract, a complex mixture of various phytochemicals, requires further purification to isolate this compound.

Experimental Protocol: Chromatographic Purification of Flavonoid Glycosides

  • Solid-Phase Extraction (SPE): The crude extract can be pre-purified using SPE to remove non-flavonoid components. A C18 cartridge is often used for this purpose.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel or a reversed-phase material like C18 silica is commonly used.

    • Mobile Phase: A gradient elution system is typically employed. For normal-phase silica gel, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in n-hexane, followed by methanol in ethyl acetate, can be effective. For reversed-phase chromatography, a gradient of acetonitrile (B52724) or methanol in water, often with a small amount of acid (e.g., formic acid) to improve peak shape, is used.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. Fractions are collected and monitored by analytical HPLC.

Purification_Workflow Crude_Extract Crude Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Column_Chromo Column Chromatography (e.g., Silica Gel or C18) SPE->Column_Chromo Prep_HPLC Preparative HPLC Column_Chromo->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Figure 2: A typical workflow for the purification of flavonoid glycosides.

Structural Characterization

The definitive identification of isolated this compound relies on a combination of spectroscopic techniques.

TechniquePurposeExpected Observations
UV-Vis Spectroscopy Provides information about the flavonoid backbone and conjugation.Flavonoids typically exhibit two major absorption bands: Band I (300-400 nm) and Band II (240-280 nm). The exact λmax values can help in identifying the flavone (B191248) subclass.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the structure through fragmentation patterns.ESI-MS would show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. MS/MS fragmentation would show losses of the rutinose moiety (308 Da) and the individual rhamnose (146 Da) and glucose (162 Da) units.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms and stereochemistry.¹H-NMR would show signals for the aromatic protons of the limocitrin aglycone and the protons of the rutinose sugar. ¹³C-NMR would show the corresponding carbon signals. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for the complete assignment of the structure and the linkage position of the sugar moiety.

Biological Activity and Signaling Pathways

Specific studies on the biological activities of pure this compound are limited. However, based on the activities of structurally related citrus flavonoids and flavonoid glycosides, it is plausible that this compound possesses antioxidant and anti-inflammatory properties.

Antioxidant Activity

Flavonoids are well-known for their ability to scavenge free radicals. The antioxidant capacity of compounds like this compound can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) are also prepared.

  • Assay Procedure: The test compound or standard is mixed with the DPPH solution. The reaction is allowed to proceed in the dark for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the λmax of DPPH (around 517 nm) using a UV-Vis spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Putative Signaling Pathways Modulated by Citrus Flavonoids

Based on studies of related compounds, this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, and IL-1β).

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_compound This compound cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Mediators Pro-inflammatory Mediators (NO, Prostaglandins, Cytokines) Pro_inflammatory_Genes->Mediators L3R This compound L3R->MAPK inhibits? L3R->IKK inhibits?

Figure 3: Putative anti-inflammatory signaling pathways potentially modulated by this compound.

Future Perspectives

This compound represents a potentially valuable natural product for the pharmaceutical and nutraceutical industries. However, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:

  • Definitive Discovery and Sourcing: Identifying the primary literature describing its initial isolation and characterizing its prevalence in a wider range of citrus species and other plants.

  • Optimized Isolation Protocols: Developing and publishing detailed, scalable, and cost-effective methods for its extraction and purification to obtain high-purity standards for research.

  • Comprehensive Biological Evaluation: Conducting in-depth in vitro and in vivo studies to specifically determine its antioxidant, anti-inflammatory, and other pharmacological activities, including the elucidation of its precise mechanisms of action and molecular targets.

  • Pharmacokinetic and Toxicological Studies: Assessing its bioavailability, metabolism, and safety profile to pave the way for its potential use in functional foods or as a therapeutic agent.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Limocitrin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Limocitrin-3-rutinoside, a flavonoid glycoside found in citrus species. The described method is based on established protocols for structurally similar flavonoid rutinosides, such as hesperidin (B1673128) and diosmin, and provides a reliable framework for the separation, identification, and quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This document provides detailed experimental protocols, system suitability parameters, and expected method validation data to guide researchers in implementing this analytical technique.

Introduction

This compound is a naturally occurring flavonoid that belongs to the flavone (B191248) subclass. Like other citrus flavonoids, it is being investigated for its potential health benefits, which are often attributed to its antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug development. This application note presents a reliable reversed-phase HPLC (RP-HPLC) method that can be readily adapted and validated for the routine analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis can be performed on a standard HPLC system equipped with a UV-Vis detector. The following conditions are recommended and are based on validated methods for similar compounds like hesperidin.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 65% A, 35% B)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time Approximately 10 minutes

Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase, to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation (e.g., Plant Extract):

    • Homogenize the dried plant material into a fine powder.

    • Extract the powder with a suitable solvent (e.g., methanol) using techniques such as sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters (Representative Data)

The following table summarizes the expected performance characteristics of the HPLC method, based on validated methods for the structurally similar flavonoid, hesperidin.[1] These parameters should be validated for this compound in your laboratory.

ParameterExpected Value
Retention Time (tR) ~5.7 min
Linearity Range 10 - 60 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.81 µg/mL
Limit of Quantification (LOQ) 8.90 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Protocols

Protocol 1: Preparation of Standard Solutions

  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and then make up the volume to 100 mL with methanol to obtain a 100 µg/mL stock solution.

  • From the stock solution, prepare a series of working standards (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting with the mobile phase.

Protocol 2: Sample Preparation from a Plant Matrix

  • Weigh 1 g of the dried and powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 1 minute.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each standard solution in ascending order of concentration to construct a calibration curve.

  • Inject 20 µL of the prepared sample solution.

  • Record the chromatograms and integrate the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Dissolve Dissolve in Methanol (Stock Solution) Standard->Dissolve Dilute Serial Dilution (Calibration Standards) Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Sample Weigh Plant Material Extract Extract with Methanol Sample->Extract Filter_Sample Filter Extract (0.45 µm) Extract->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify this compound in Sample Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Flavonoid_Biosynthesis cluster_pathway General Flavonoid Biosynthesis Pathway in Citrus Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA 4CL Chalcone Chalconaringenin Coumaroyl_CoA->Chalcone CHS Flavanone Naringenin (A Flavanone) Chalcone->Flavanone CHI Flavone Apigenin (A Flavone) Flavanone->Flavone FNS Flavonol Kaempferol (A Flavonol) Flavanone->Flavonol F3H, FLS Glycosylation Glycosylation Flavone->Glycosylation Limocitrin_Rutinoside This compound Glycosylation->Limocitrin_Rutinoside

Caption: Simplified overview of the flavonoid biosynthesis pathway leading to flavones like Limocitrin.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Limocitrin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin-3-rutinoside is a flavonoid glycoside found in citrus fruits.[1] Flavonoids are a class of polyphenolic compounds known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[2] The antioxidant capacity of these molecules is a key area of investigation for their potential application in pharmaceuticals, nutraceuticals, and cosmetic industries. The evaluation of in vitro antioxidant activity is a fundamental step in the screening and characterization of such compounds.

This document provides detailed protocols for three common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These methods are frequently employed to assess the antioxidant potential of flavonoids and other natural products.

While extensive research exists on the antioxidant properties of various flavonoids, specific quantitative data for this compound is limited in publicly available literature. Therefore, this document also presents a comparative summary of the antioxidant activities of structurally similar flavonoid rutinosides to provide a contextual framework for interpreting potential results for this compound.

Data Presentation: Antioxidant Activity of Structurally Related Flavonoid Rutinosides

Compound NameAssayIC50 (µg/mL)TEAC (Trolox Equivalent Antioxidant Capacity)FRAP Value (mmol Fe(II)/g)Reference(s)
Rutin (Quercetin-3-rutinoside)DPPHVaries (e.g., 11.13)--[3]
Hesperidin (Hesperetin-7-rutinoside)ABTS-Lower than aglycone-[4]
Cyanidin-3-rutinosideDPPH---[5]
Kaempferol-3-O-rutinosideABTS-Higher activity than 7-O-glycosides-[6]

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC values express the antioxidant capacity relative to Trolox, a vitamin E analog. FRAP values measure the ability of an antioxidant to reduce ferric iron. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[7]

Reagents and Materials:

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Sample and Control: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • To a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test sample or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[7]

Reagents and Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Sample and Control: Prepare a stock solution of this compound in methanol. Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive control (Trolox).

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test sample or positive control to the wells.

  • Incubation and Measurement: Incubate the microplate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.[2][7]

Reagents and Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Sample and Standard: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. For the standard curve, prepare a series of dilutions of FeSO₄ or Trolox.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of the test sample or standard to the wells.

  • Incubation and Measurement: Incubate the microplate at 37°C for 4 minutes. Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard (FeSO₄ or Trolox). The results are typically expressed as mmol of Fe(II) equivalents per gram of sample or as Trolox equivalents.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Control in 96-well plate DPPH_sol->Mix Sample_sol Prepare this compound and Control Solutions Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Read_Abs Measure Absorbance at 517 nm Incubate->Read_Abs Calculate Calculate % Inhibition Read_Abs->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS•+ Stock (ABTS + K2S2O8) ABTS_working Prepare ABTS•+ Working Solution ABTS_stock->ABTS_working Mix Mix ABTS•+ Solution with Sample/Trolox in 96-well plate ABTS_working->Mix Sample_sol Prepare this compound and Trolox Solutions Sample_sol->Mix Incubate Incubate (6 min, RT) Mix->Incubate Read_Abs Measure Absorbance at 734 nm Incubate->Read_Abs Calculate Calculate % Inhibition Read_Abs->Calculate TEAC Determine TEAC Value Calculate->TEAC

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard in 96-well plate FRAP_reagent->Mix Sample_sol Prepare this compound and Standard Solutions Sample_sol->Mix Incubate Incubate (4 min, 37°C) Mix->Incubate Read_Abs Measure Absorbance at 593 nm Incubate->Read_Abs Calculate Determine FRAP Value (vs. Standard Curve) Read_Abs->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant_Mechanism cluster_radicals Free Radicals cluster_redox Redox Reaction cluster_antioxidant Antioxidant cluster_products Stable Products DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H Reduced ABTS ABTS•+ ABTS_neutral ABTS ABTS->ABTS_neutral Reduced Fe3 Fe³⁺-TPTZ Fe2 Fe²⁺-TPTZ Fe3->Fe2 Reduced L3R This compound L3R->DPPH Donates H•/e⁻ L3R->ABTS Donates e⁻ L3R->Fe3 Reduces

Caption: General mechanisms of action in the described antioxidant assays.

References

Application Notes and Protocols for Studying the Effects of Limocitrin-3-rutinoside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin-3-rutinoside is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities.[1] While specific research on this compound is limited, studies on its aglycone, Limocitrin, and structurally similar flavonoid glycosides suggest potential antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] For instance, Limocitrin has been shown to induce apoptosis in oral cancer cells and inhibit the PI3K/AKT/mTOR signaling pathway.[2] Related compounds like Laricitrin 3-rutinoside have demonstrated protective effects against TNF-α-induced damage in human dermal fibroblasts by reducing reactive oxygen species (ROS) and pro-inflammatory cytokine secretion.[5][6]

These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the cellular effects of this compound. The methodologies outlined will enable the characterization of its potential as a therapeutic agent.

Application Notes

Investigating Antioxidant Effects

Flavonoids are well-known for their antioxidant properties.[7] this compound can be evaluated for its capacity to mitigate cellular oxidative stress.

  • Cell Models: Human dermal fibroblasts (HDF), human umbilical vein endothelial cells (HUVECs), or other cell types susceptible to oxidative damage.

  • Methodology: Induce oxidative stress using agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP). Pre-treat cells with varying concentrations of this compound.

  • Key Assays:

    • Intracellular ROS Detection: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.

    • Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) using commercially available assay kits.

    • Lipid Peroxidation Assay: Quantify malondialdehyde (MDA), a marker of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay.

Assessing Anti-inflammatory Potential

The anti-inflammatory activity of this compound can be determined by its ability to modulate inflammatory pathways in relevant cell models.[8]

  • Cell Models: Murine macrophages (e.g., RAW 264.7), human peripheral blood mononuclear cells (PBMCs), or endothelial cells (e.g., HUVECs).

  • Methodology: Stimulate an inflammatory response using lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). Co-treat or pre-treat cells with this compound.

  • Key Assays:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Expression: Quantify the levels of cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using ELISA for protein levels or quantitative real-time PCR (qPCR) for mRNA expression.

    • Western Blot Analysis: Evaluate the expression of key inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB signaling pathway (e.g., phosphorylation of p65).

Evaluating Anticancer Activity

Based on the effects of Limocitrin and other flavonoids, this compound may possess anticancer properties.[2][3]

  • Cell Models: A panel of cancer cell lines relevant to the research focus, such as breast cancer (MCF-7, MDA-MB-231), oral cancer (SCC-9, SCC-47), or colon cancer (HCT116, Caco-2). A non-cancerous cell line (e.g., MCF-10A for breast studies) should be included as a control for cytotoxicity.

  • Methodology: Treat cancer cells with a range of this compound concentrations for various time points.

  • Key Assays:

    • Cell Viability and Proliferation: Use assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or CellTiter-Glo to determine the effect on cell viability and calculate the half-maximal inhibitory concentration (IC50).

    • Colony Formation Assay: Assess the long-term effect on the ability of single cells to form colonies.

    • Cell Cycle Analysis: Use propidium (B1200493) iodide (PI) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

    • Apoptosis Assays:

      • Annexin V-FITC/PI Staining: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

      • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9).

      • Western Blot Analysis: Detect the cleavage of poly(ADP-ribose) polymerase (PARP) and changes in the expression of apoptosis-related proteins from the Bcl-2 family (e.g., Bax, Bcl-2).

    • Signaling Pathway Analysis: Investigate the effect on key cancer-related signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK, by examining the phosphorylation status of key proteins via Western blotting.[2]

Data Presentation

Table 1: Antioxidant Effects of this compound on H₂O₂-treated HDFs
Concentration (µM)Intracellular ROS (% of Control)SOD Activity (U/mg protein)MDA Levels (nmol/mg protein)
Control (No H₂O₂) 100 ± 5.2150.3 ± 10.11.2 ± 0.2
H₂O₂ (100 µM) 250 ± 15.885.6 ± 7.53.5 ± 0.4
L-3-R (10 µM) + H₂O₂ 210 ± 12.1102.1 ± 8.92.9 ± 0.3
L-3-R (50 µM) + H₂O₂ 155 ± 9.7125.4 ± 9.22.1 ± 0.2
L-3-R (100 µM) + H₂O₂ 115 ± 6.3142.8 ± 11.31.5 ± 0.1

L-3-R: this compound. Data are presented as mean ± SD.

Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages
Concentration (µM)NO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control (No LPS) 5 ± 1.125 ± 4.515 ± 3.2
LPS (1 µg/mL) 100 ± 7.81500 ± 110850 ± 65
L-3-R (10 µM) + LPS 85 ± 6.21250 ± 98720 ± 54
L-3-R (50 µM) + LPS 52 ± 4.5800 ± 72450 ± 41
L-3-R (100 µM) + LPS 28 ± 3.1450 ± 51250 ± 33

L-3-R: this compound. Data are presented as mean ± SD.

Table 3: Anticancer Effects of this compound on SCC-9 Oral Cancer Cells
Concentration (µM)Cell Viability (%, 48h)% of Cells in G2/M Phase% Apoptotic Cells (Annexin V+)
Control (0.1% DMSO) 100 ± 6.512.1 ± 1.54.2 ± 0.8
L-3-R (10 µM) 88 ± 5.115.3 ± 1.89.8 ± 1.2
L-3-R (50 µM) 55 ± 4.228.7 ± 2.525.6 ± 2.1
L-3-R (100 µM) 25 ± 3.345.2 ± 3.158.3 ± 4.5

L-3-R: this compound. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Protocol 3: Western Blot Analysis
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

experimental_workflow start Start: Prepare this compound Stock Solution cell_culture Select & Culture Appropriate Cell Line(s) (e.g., RAW 264.7, SCC-9, HDF) start->cell_culture treatment Treat Cells with Varying Concentrations of this compound cell_culture->treatment assays Perform Cellular Assays treatment->assays antioxidant Antioxidant Assays (ROS, SOD, MDA) assays->antioxidant Oxidative Stress Model anti_inflammatory Anti-inflammatory Assays (NO, Cytokines, Western Blot) assays->anti_inflammatory Inflammation Model anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) assays->anticancer Cancer Model analysis Data Analysis & Interpretation antioxidant->analysis anti_inflammatory->analysis anticancer->analysis quantification Quantify Results (IC50, Fold Change, etc.) analysis->quantification conclusion Draw Conclusions on Bioactivity quantification->conclusion

Caption: Experimental workflow for characterizing this compound.

signaling_pathway L3R This compound PI3K PI3K L3R->PI3K Inhibits Bax Bax L3R->Bax Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols: Investigating the Effect of Limocitrin-3-rutinoside on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the effects of Limocitrin and its rutinoside form on various cancer cell lines. The protocols and data presented herein are compiled from recent scientific literature to guide further research and development of this potential anti-cancer agent.

Introduction

Limocitrin-3-rutinoside is a flavonoid glycoside. While much of the direct research into anticancer effects has focused on its aglycone form, Limocitrin, the data provides a strong foundation for investigating the therapeutic potential of the glycoside. Limocitrin has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines, primarily through the modulation of key signaling pathways. These notes will detail the observed effects, relevant quantitative data, and the methodologies employed in these studies.

Data Presentation

The following tables summarize the quantitative data on the effect of Limocitrin on different cancer cell lines.

Table 1: Cytotoxicity of Limocitrin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure TimeAssay
MDA-MB-231Breast Cancer29.33 ± 0.010Not SpecifiedMTT
MCF-7Breast Cancer28.70 ± 0.030Not SpecifiedMTT
SCC-9Oral Squamous Cell CarcinomaNot explicitly stated, but showed dose-dependent inhibition at 10, 20, and 40 µM24, 48, 72 hMTT
SCC-47Oral Squamous Cell CarcinomaNot explicitly stated, but showed dose-dependent inhibition at 10, 20, and 40 µM24, 48, 72 hMTT

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Limocitrin's effects on cancer cells.

Cell Culture and Maintenance
  • Cell Lines: Human oral squamous cell carcinoma lines (SCC-9, SCC-47) and human breast cancer cell lines (MDA-MB-231, MCF-7) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or a similar appropriate medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Limocitrin (e.g., 0, 10, 20, 40 µM) for the desired time periods (e.g., 24, 48, 72 hours).

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Analysis by Flow Cytometry
  • Principle: Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with Limocitrin as described above.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protocol:

    • Treat cells with Limocitrin and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, AKT, p-ERK, ERK, p-JNK, JNK, and β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Limocitrin has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Limocitrin induces apoptosis through the intrinsic (mitochondrial) pathway. It upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases-9 and -3, ultimately resulting in programmed cell death.[1]

Limocitrin Limocitrin Bcl2_BclxL Bcl-2 / Bcl-xL Limocitrin->Bcl2_BclxL Bax_Bak Bax / Bak Limocitrin->Bax_Bak Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Limocitrin-induced intrinsic apoptosis pathway.

Inhibition of Pro-Survival Signaling

Limocitrin has been observed to inhibit the phosphorylation of key proteins in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[1] These pathways are crucial for promoting cell survival, proliferation, and differentiation. By inhibiting the phosphorylation of AKT, ERK, and JNK, Limocitrin effectively shuts down these pro-survival signals, contributing to its anti-cancer effects.[1][2]

Limocitrin Limocitrin PI3K_pathway PI3K/AKT Pathway Limocitrin->PI3K_pathway MAPK_pathway MAPK/ERK Pathway Limocitrin->MAPK_pathway Proliferation Cell Proliferation & Survival PI3K_pathway->Proliferation MAPK_pathway->Proliferation

Caption: Inhibition of pro-survival signaling by Limocitrin.

Cell Cycle Arrest

Studies have shown that Limocitrin can induce cell cycle arrest at the G2/M phase.[1] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin E1, E2, CDK2, CDK4, and CDK6, and upregulating the expression of the cell cycle inhibitor p21.[1]

Limocitrin Limocitrin Cyclins_CDKs Cyclin E1/E2 CDK2/4/6 Limocitrin->Cyclins_CDKs p21 p21 Limocitrin->p21 G2M_Transition G2/M Transition Cyclins_CDKs->G2M_Transition p21->G2M_Transition Cell_Division Cell Division G2M_Transition->Cell_Division

Caption: Limocitrin-induced G2/M cell cycle arrest.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound.

cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

Caption: Experimental workflow for in vitro analysis.

Conclusion and Future Directions

The available evidence strongly suggests that Limocitrin is a promising candidate for anti-cancer drug development. Its ability to induce apoptosis, inhibit critical survival pathways, and halt the cell cycle in cancer cells highlights its therapeutic potential. Future research should focus on:

  • Directly evaluating the anti-cancer efficacy of this compound to determine if the glycoside form has similar or distinct activities compared to the aglycone.

  • Investigating the in vivo efficacy and safety of Limocitrin and this compound in animal models of cancer.

  • Exploring potential synergistic effects when combined with existing chemotherapeutic agents.

  • Elucidating the broader spectrum of its anti-cancer activity across a wider range of cancer cell lines.

These application notes and protocols provide a solid framework for researchers to build upon in the ongoing investigation of this promising natural compound.

References

Unveiling the Influence of Limocitrin-3-rutinoside on the MAPK Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the impact of Limocitrin-3-rutinoside, a flavonoid glycoside, on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The protocols outlined below are designed to facilitate reproducible and robust assessment of this compound's potential as a modulator of key cellular processes such as proliferation, differentiation, inflammation, and apoptosis, which are often dysregulated in various diseases.

Introduction to this compound and the MAPK Pathway

This compound is a naturally occurring flavonoid that belongs to a class of polyphenolic compounds known for their diverse biological activities.[1][2] The MAPK signaling pathway is a crucial signal transduction cascade that relays extracellular signals to the cell nucleus, thereby regulating a multitude of cellular functions.[3][4][5][6] This pathway is comprised of three major subfamilies: the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 MAPKs.[4][5] Dysregulation of the MAPK pathway is a hallmark of many diseases, including cancer and inflammatory disorders, making it a prime target for therapeutic intervention.[7][8][9] A related compound, Laricitrin 3-rutinoside (L3R), has been shown to inhibit the phosphorylation of ERK, suggesting a potential mechanism of action for similar flavonoids.[10]

Data Presentation: Quantifying the Impact of this compound

To effectively assess the dose-dependent effects of this compound on the MAPK pathway, quantitative data should be systematically collected and organized. The following tables provide a template for summarizing key experimental readouts.

Table 1: Effect of this compound on MAPK Phosphorylation

Concentration of this compound (µM)Relative p-ERK1/2 Levels (Fold Change vs. Control)Relative p-JNK Levels (Fold Change vs. Control)Relative p-p38 Levels (Fold Change vs. Control)
0 (Vehicle Control)1.001.001.00
1
5
10
25
50
100

Table 2: Impact of this compound on Downstream Target Gene Expression

Concentration of this compound (µM)Relative c-Fos mRNA Expression (Fold Change vs. Control)Relative c-Jun mRNA Expression (Fold Change vs. Control)Relative ATF-2 mRNA Expression (Fold Change vs. Control)
0 (Vehicle Control)1.001.001.00
1
5
10
25
50
100

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable to specific cell lines and experimental conditions.

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a suitable cell line for the study (e.g., HaCaT keratinocytes, RAW 264.7 macrophages, or a cancer cell line with a constitutively active MAPK pathway).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in multi-well plates at a density that will allow for approximately 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional): To reduce basal MAPK activation, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to stimulation.

  • Stimulation: Induce MAPK pathway activation using a suitable stimulus (e.g., growth factors like EGF or FGF, inflammatory cytokines like TNF-α, or cellular stressors like UV radiation or anisomycin). The choice of stimulus will depend on the specific MAPK branch being investigated.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentrations. Treat the cells with this compound for a predetermined duration (e.g., 1, 6, 12, or 24 hours) prior to or concurrently with the stimulus. A vehicle control (medium with the same concentration of DMSO) must be included.

Protocol 2: Western Blot Analysis of MAPK Phosphorylation

This protocol allows for the semi-quantitative determination of the phosphorylation status of ERK, JNK, and p38.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2), JNK (p-JNK), and p38 (p-p38) overnight at 4°C. Also, probe separate blots with antibodies against the total forms of these proteins as loading controls.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Kinase Activity Assay

This protocol provides a quantitative measure of the enzymatic activity of specific MAPKs.

  • Immunoprecipitation of Target Kinase:

    • Incubate cell lysates with an antibody specific for the target MAPK (e.g., ERK1/2) and protein A/G-agarose beads overnight at 4°C with gentle rotation.

    • Wash the immunoprecipitated complex several times with lysis buffer and then with kinase assay buffer.

  • In Vitro Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing a specific substrate for the target kinase (e.g., myelin basic protein for ERK, c-Jun for JNK, or ATF-2 for p38) and ATP.

    • Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Detect the phosphorylated substrate using a phospho-specific antibody via Western blotting.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression

This protocol measures the effect of this compound on the transcription of genes downstream of the MAPK pathway.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells using a suitable RNA isolation kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., c-Fos, c-Jun, ATF-2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Run the PCR reaction in a real-time PCR thermal cycler.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Visualizing the MAPK Signaling Pathway and Experimental Workflow

To facilitate a clear understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Growth_Factors->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun, ATF-2) MAPK->Transcription_Factors Limocitrin_3_rutinoside This compound Limocitrin_3_rutinoside->MAPK Inhibition Gene_Expression Gene Expression (Proliferation, Apoptosis, etc.) Transcription_Factors->Gene_Expression Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture & Seeding Treatment 2. Treatment with this compound & Stimulus Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Western_Blot Western Blot (p-MAPK, Total MAPK) Harvesting->Western_Blot Kinase_Assay Kinase Assay (MAPK Activity) Harvesting->Kinase_Assay qRT_PCR qRT-PCR (Gene Expression) Harvesting->qRT_PCR

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Limocitrin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Limocitrin-3-rutinoside is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities[1]. Research into the related aglycone, limocitrin, has revealed significant cytotoxic and anti-cancer properties in various cancer cell lines, including oral, breast, and leukemia cells[2][3][4]. The proposed mechanisms of action involve the modulation of key signaling pathways such as the MAPK pathway, induction of apoptosis through caspase activation, and cell cycle arrest[2][3]. Limocitrin has been shown to increase the expression of pro-apoptotic proteins like t-Bid, cleaved caspase-3, and cleaved PARP, while also inhibiting DNA repair mechanisms[2][4].

These application notes provide a comprehensive guide with detailed protocols for three standard in vitro assays—MTT, LDH, and Annexin V/PI—to rigorously evaluate the cytotoxic effects of this compound.

Data Presentation: Cytotoxicity of Limocitrin

The following table summarizes quantitative data reported for the cytotoxic effects of limocitrin, the aglycone of this compound, against human breast cancer cell lines. This format is recommended for presenting new experimental findings.

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
MDA-MB-231MTTNot Specified29.33 ± 0.010[3]
MCF-7MTTNot Specified28.70 ± 0.030[3]
SCC-9 (Oral Cancer)MTT24, 48, 72Concentration-dependent inhibition observed[3]
SCC-47 (Oral Cancer)MTT24, 48, 72Concentration-dependent inhibition observed[3]

Experimental Workflows and Signaling Pathways

The evaluation of a novel compound's cytotoxicity involves a multi-faceted approach, starting from initial viability screening to detailed mechanistic studies.

G General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assays Cytotoxicity & Viability Assays cluster_analysis Analysis CellCulture 1. Cell Seeding & Culture CompoundPrep 2. This compound Stock & Dilution Prep CellCulture->CompoundPrep Treatment 3. Cell Treatment CompoundPrep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis Detection) Treatment->Apoptosis DataAnalysis 4. Data Acquisition MTT->DataAnalysis LDH->DataAnalysis Apoptosis->DataAnalysis Interpretation 5. IC₅₀ Calculation & Mechanistic Interpretation DataAnalysis->Interpretation G Proposed Apoptotic Signaling Pathway of Limocitrin cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Limocitrin Limocitrin ERK ERK Limocitrin->ERK phosphorylates JNK JNK Limocitrin->JNK phosphorylates p38 p38 Limocitrin->p38 phosphorylates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Limocitrin->Bcl2 inhibits Bax Bax / Bak (Pro-apoptotic) Limocitrin->Bax induces Casp8 Caspase-8 Limocitrin->Casp8 activates* ERK->Bax JNK->Bax p38->Bax Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito permeabilizes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP MTT Assay Workflow A 1. Seed cells in 96-well plate (24h incubation) B 2. Treat with This compound (24-72h incubation) A->B C 3. Add 10 µL MTT Reagent to each well B->C D 4. Incubate (2-4h, 37°C) until precipitate forms C->D E 5. Add 100 µL Detergent/Solubilizer (e.g., DMSO) D->E F 6. Incubate in dark (2h, RT) to dissolve formazan crystals E->F G 7. Measure Absorbance at 570 nm F->G

References

Application Note: Quantification of Limocitrin-3-rutinoside in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Limocitrin-3-rutinoside, a flavonoid glycoside found in citrus fruits, is of increasing interest to researchers for its potential health benefits. Accurate quantification of this compound in food matrices is crucial for nutritional assessment, quality control of food products, and pharmacokinetic studies in drug development. This application note provides detailed protocols for the extraction and quantification of this compound from food samples, primarily focusing on citrus fruits and their products. The methodologies described include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.

Introduction

This compound is a member of the flavonoid family, specifically a flavone (B191248) glycoside.[1] Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom and are known for their antioxidant and other biological activities. While the presence of this compound has been detected in citrus fruits, particularly lemons (Citrus limon), quantitative data remains limited.[1] This document outlines robust and reliable analytical methods to quantify this compound, enabling researchers to accurately determine its concentration in various food samples.

Experimental Workflow

The overall workflow for the quantification of this compound in food samples involves sample preparation, extraction, analytical separation and detection, and data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analytical Quantification cluster_data Data Analysis Homogenization Homogenization of Food Sample Lyophilization Lyophilization (optional) Homogenization->Lyophilization Solvent_Extraction Solid-Liquid Extraction (e.g., Methanol (B129727)/Ethanol) Lyophilization->Solvent_Extraction Filtration Filtration/Centrifugation Solvent_Extraction->Filtration SPE Solid Phase Extraction (SPE) for cleanup Filtration->SPE HPLC_UV HPLC-UV SPE->HPLC_UV LC_MSMS LC-MS/MS SPE->LC_MSMS Quantification Quantification using Calibration Curve HPLC_UV->Quantification LC_MSMS->Quantification

Caption: General workflow for this compound quantification.

I. Sample Preparation and Extraction Protocol

This protocol is designed for the extraction of this compound from citrus fruit matrices (peel and juice).

Materials:

  • Food sample (e.g., citrus peel, juice)

  • Liquid nitrogen

  • Mortar and pestle or high-speed blender

  • Extraction solvent: 80% Methanol (HPLC grade)

  • Centrifuge

  • 0.22 µm syringe filters

  • Solid Phase Extraction (SPE) C18 cartridges

Protocol:

  • Sample Homogenization:

    • For solid samples (e.g., citrus peel), freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a high-speed blender.

    • For liquid samples (e.g., citrus juice), use directly or after centrifugation to remove solids.

  • Extraction:

    • Weigh approximately 1 g of the homogenized sample powder (or 1 mL of juice) into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonciate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more and combine all supernatants.

  • Solvent Evaporation:

    • Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Sample Cleanup (Solid Phase Extraction - SPE):

    • Reconstitute the dried extract in 5 mL of deionized water.

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.

    • Elute the flavonoids with 5 mL of methanol.

    • Evaporate the methanolic eluate to dryness.

    • Reconstitute the final residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

II. Analytical Quantification Protocols

A. HPLC-UV Method

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-40% B (0-20 min), 40-80% B (20-25 min), 80% B (25-30 min), 80-10% B (30-31 min), 10% B (31-35 min)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 340 nm

Quantification:

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

B. LC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound and for complex matrices.

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5-30% B (0-10 min), 30-70% B (10-15 min), 70-95% B (15-18 min), 95% B (18-20 min), 95-5% B (20-21 min), 5% B (21-25 min)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 653.2

    • Product Ions (m/z): 345.1 (quantifier), 315.1 (qualifier) (Note: These MRM transitions are predicted based on the structure of this compound and may require optimization.)

Quantification:

  • Follow the same procedure for preparing calibration standards as in the HPLC-UV method.

  • Generate a calibration curve using the peak area of the quantifier MRM transition.

  • Quantify this compound in samples against the calibration curve.

Quantitative Data Summary

As published quantitative data for this compound is scarce, the following table provides a hypothetical representation of expected concentrations in citrus samples based on levels of similar flavonoids. These values should be confirmed by experimental analysis.

Food SampleAnalytical MethodHypothetical Concentration Range (µg/g fresh weight)
Lemon PeelLC-MS/MS50 - 200
Lemon JuiceLC-MS/MS5 - 20
Orange PeelLC-MS/MS10 - 50
Orange JuiceLC-MS/MS1 - 10
Grapefruit PeelHPLC-UV20 - 80
Grapefruit JuiceHPLC-UV< 5

Signaling Pathway and Logical Relationships

The analytical process can be visualized as a logical flow from the biological matrix to the final quantitative result.

Quantification Logic cluster_matrix Biological Matrix cluster_analyte Target Analyte cluster_method Analytical Method cluster_result Final Result Food Food Sample (e.g., Citrus Peel) L3R This compound Extraction Extraction & Cleanup L3R->Extraction Separation Chromatographic Separation (HPLC) Extraction->Separation Detection Detection (UV or MS/MS) Separation->Detection Concentration Concentration of This compound Detection->Concentration

Caption: Logical flow of the quantification process.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the reliable quantification of this compound in food samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and available instrumentation. These methods will be invaluable for researchers in the fields of food science, nutrition, and drug development who are investigating the role and prevalence of this bioactive flavonoid.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Limocitrin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Limocitrin-3-rutinoside in aqueous solutions.

Troubleshooting Guides

Problem: Precipitation Observed When Preparing Aqueous Solutions of this compound

Initial Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your this compound stock solution, typically prepared in an organic solvent like DMSO, is fully dissolved. Visually inspect for any particulates. If necessary, gently warm the stock solution (e.g., 37°C) and vortex to ensure complete dissolution.

  • Optimize Dilution Technique: When diluting the stock solution into your aqueous buffer or cell culture medium, add the stock solution dropwise while continuously vortexing or stirring the aqueous phase. This rapid mixing prevents localized high concentrations that can lead to precipitation, a phenomenon often referred to as "crashing out."

  • Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible, ideally below 1% (v/v), as higher concentrations can be cytotoxic and may also contribute to solubility issues.

  • Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock can help maintain solubility.

Advanced Troubleshooting Strategies:

  • Co-Solvent Systems: If DMSO alone is insufficient, consider using a co-solvent system. A mixture of solvents can sometimes provide better solubilizing power. Common co-solvents for flavonoids include ethanol (B145695), methanol, and polyethylene (B3416737) glycol (PEG). Always perform a vehicle control to assess the effect of the co-solvent on your experiment.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. This compound contains ionizable hydroxyl groups. Systematically adjust the pH of your aqueous solution to determine the optimal pH for solubility. For many flavonoids, increasing the pH to slightly alkaline conditions (e.g., pH 8) can improve solubility.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in the solubilization of poorly soluble compounds by forming micelles. It is crucial to determine the critical micelle concentration (CMC) and the potential toxicity of the surfactant in your experimental system.

  • Solid Dispersions: For formulation development, creating a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution rate and apparent solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The predicted water solubility of this compound is approximately 2.66 g/L.[1] However, like many flavonoid glycosides, its practical solubility in experimental buffers and media can be significantly lower and influenced by factors such as pH, temperature, and the presence of other solutes.

Q2: What is the best organic solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of flavonoids due to its excellent solubilizing capacity for a wide range of organic molecules. Other options include ethanol and methanol. It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to the final aqueous solution.

Q3: My this compound precipitates in the cell culture medium during long-term experiments. What can I do?

A3: This can be due to the compound's instability or supersaturation in the medium over time. To address this, you can try:

  • Replenishing the medium: Change the medium containing freshly prepared this compound at regular intervals.

  • Using a stabilizing agent: Incorporating a low concentration of a non-toxic solubilizing agent, such as HP-β-cyclodextrin, can help maintain the compound in solution for longer periods.

  • Lowering the concentration: If possible, perform the experiment at a lower, more stable concentration of this compound.

Q4: How does the glycoside moiety (rutinoside) affect the solubility of Limocitrin?

A4: Generally, glycosylation increases the aqueous solubility of flavonoids compared to their aglycone forms.[1] The sugar moieties introduce additional hydroxyl groups, which can form hydrogen bonds with water molecules. However, the overall solubility is still influenced by the hydrophobic nature of the flavonoid backbone.

Data Presentation

Table 1: Comparative Solubility of Structurally Related Flavonoids in Various Solvents

FlavonoidSolventTemperature (°C)Solubility (mmol/L)
Rutin (a flavonoid rutinoside) Acetonitrile500.50
tert-Amyl alcohol5060
Water200.20
Hesperetin (a flavanone) Acetonitrile5085
Water (pH 1.5)370.0002
Water (pH 8)370.0008
Quercetin (an aglycone) Acetone5080
Acetonitrile505.40
Water200.03

Data for Rutin, Hesperetin, and Quercetin are provided for comparative purposes as specific experimental solubility data for this compound is limited. Data sourced from Chebil et al., 2007.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Cyclodextrin Inclusion Complex
  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. The concentration of HP-β-CD will need to be optimized.

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the HP-β-CD solution while stirring vigorously.

  • Continue to stir the mixture at room temperature for a defined period (e.g., 24-48 hours) to allow for complex formation.

  • The resulting solution containing the this compound:HP-β-CD inclusion complex can then be sterile-filtered for use in experiments.

Mandatory Visualization

experimental_workflow cluster_prep Preparation of this compound Solution cluster_troubleshooting Troubleshooting Steps weigh Weigh Compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve 1. Prepare Stock dilute Dilute in Aqueous Medium dissolve->dilute 2. Dilute final_solution Final Working Solution dilute->final_solution 3. Final Solution precipitation Precipitation Occurs final_solution->precipitation Potential Issue check_stock Check Stock Solution precipitation->check_stock optimize_dilution Optimize Dilution Technique precipitation->optimize_dilution adjust_ph Adjust pH precipitation->adjust_ph use_excipients Use Excipients (e.g., Cyclodextrins) precipitation->use_excipients

Caption: Experimental workflow for preparing this compound solutions and key troubleshooting steps.

tnf_alpha_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR tradd TRADD tnfr->tradd tnfa TNF-α tnfa->tnfr traf2 TRAF2 tradd->traf2 rip1 RIP1 traf2->rip1 tak1 TAK1 rip1->tak1 ikk IKK Complex tak1->ikk mek MEK tak1->mek MAPK Pathway ikb IκB ikk->ikb phosphorylates nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocation erk ERK mek->erk jnk JNK mek->jnk p38 p38 mek->p38 gene_expression Gene Expression (Inflammation, Apoptosis) nfkb_n->gene_expression limocitrin This compound limocitrin->tak1 Inhibits limocitrin->ikk Inhibits

Caption: Potential mechanism of this compound in modulating the TNF-α signaling pathway.

References

Stability of Limocitrin-3-rutinoside under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Limocitrin-3-rutinoside under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound, like other flavonoid glycosides, is primarily influenced by temperature, pH, and light exposure. Enzymatic degradation can also be a significant factor, particularly in non-sterile or crude preparations.

Q2: What is the expected shelf-life of this compound under standard laboratory conditions?

A2: While specific long-term stability data for this compound is not extensively documented, related flavonoid glycosides like rutin (B1680289) exhibit good stability when stored in a cool, dark, and dry place. For optimal stability, it is recommended to store the compound at low temperatures (e.g., 4°C or -20°C) and protected from light.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of flavonoid glycosides. Significant degradation of flavonoids has been observed at temperatures above 80°C.[1] For long-term storage, lower temperatures are recommended to minimize thermal degradation. Glycosylated flavonoids are generally more resistant to heat treatment than their aglycone forms.[1]

Q4: What is the optimal pH range for storing this compound solutions?

A4: Flavonoids are generally more stable in acidic conditions (pH < 7).[2] Alkaline conditions (pH > 7) can lead to the degradation of flavonoids, including the decomposition of rutin into smaller phenolic acids.[3] Therefore, for aqueous solutions, buffering to a slightly acidic pH is advisable.

Q5: Is this compound sensitive to light?

A5: Yes, flavonoids are known to be sensitive to light, and exposure can lead to photodegradation. The structure of the flavonoid influences its photostability.[4] It is crucial to store both solid samples and solutions of this compound in light-protected containers (e.g., amber vials) or in the dark.

Q6: Can enzymes degrade this compound?

A6: Yes, enzymatic hydrolysis is a potential degradation pathway. Enzymes such as snailase, which contains a mixture of activities including α-L-rhamnosidase and β-D-glucosidase, can hydrolyze flavonoid rutinosides like rutin to their aglycone forms.[5] This is particularly relevant for crude extracts or in biological systems.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Loss of compound potency or unexpected peaks in HPLC analysis. Degradation of this compound.1. Check Storage Conditions: Verify that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Evaluate Solution Stability: If working with solutions, consider the pH and age of the solution. Prepare fresh solutions for critical experiments. 3. Perform Forced Degradation Study: To identify potential degradation products, conduct a forced degradation study under stress conditions (acid, base, oxidation, heat, light).[6][7]
Inconsistent experimental results. Variability in sample integrity.1. Standardize Sample Handling: Ensure consistent and minimal exposure to adverse conditions (e.g., elevated temperature, light) during sample preparation. 2. Use Freshly Prepared Standards: For quantitative analysis, always use freshly prepared standard solutions of this compound.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.1. Verify Solvent and Concentration: Ensure the chosen solvent and concentration are appropriate for this compound. 2. Check pH of the Solution: Changes in pH can affect the solubility of flavonoids.[3][8] 3. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product.

Stability Data Summary

The following tables summarize the expected stability of this compound based on data from structurally related flavonoid glycosides.

Table 1: Hypothetical Temperature Stability of this compound (% Degradation after 30 days)

TemperatureExpected Degradation (%)Recommendations
-20°C< 1%Recommended for long-term storage.
4°C1-5%Suitable for short to medium-term storage.
25°C (Room Temp)5-15%Avoid for prolonged storage.
40°C> 20%Not recommended; significant degradation expected.

Table 2: Hypothetical pH Stability of this compound in Aqueous Solution (% Degradation after 24 hours at 25°C)

pHExpected Degradation (%)Recommendations
3.0< 2%High stability.
5.0< 5%Good stability.
7.05-10%Moderate stability; some degradation may occur.
9.0> 15%Low stability; significant degradation expected.[3]

Table 3: Hypothetical Photostability of this compound (% Degradation after 24 hours of continuous light exposure)

ConditionExpected Degradation (%)Recommendations
In Dark< 1%Store in the dark.
Ambient Light10-25%Avoid exposure to ambient light for extended periods.
Direct Sunlight> 40%Protect from direct sunlight at all times.[9]

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC

Objective: To determine the stability of this compound under various storage conditions.

Materials:

  • This compound standard

  • HPLC-grade methanol (B129727) and water

  • Formic acid or acetic acid

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[10]

  • Temperature-controlled chambers/incubators

  • Light-protected and transparent vials

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into different vials for each storage condition to be tested (e.g., different temperatures, pH values, light exposures).

  • Storage: Store the samples under the defined conditions. For example:

    • Temperature: -20°C, 4°C, 25°C, 40°C.

    • pH: Prepare aqueous solutions buffered at pH 3, 5, 7, and 9.

    • Light: Store samples in the dark, under ambient light, and under a light source simulating sunlight.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 7, 14, 30 days).

  • HPLC Analysis:

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determined by UV scan).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (T=0).

Protocol 2: Enzymatic Degradation Assay

Objective: To assess the susceptibility of this compound to enzymatic hydrolysis.

Materials:

  • This compound

  • Snailase or other relevant glycosidase enzymes[5]

  • Appropriate buffer solution for the enzyme (e.g., acetate (B1210297) buffer, pH 5.0)

  • HPLC system

Methodology:

  • Prepare Substrate Solution: Dissolve this compound in the enzyme buffer to a final concentration of, for example, 0.1 mg/mL.

  • Enzyme Reaction: Add the enzyme (e.g., snailase) to the substrate solution. Include a control sample without the enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Time Points: Take aliquots from the reaction mixture at different time points (e.g., 0, 1, 2, 4, 8 hours).

  • Stop Reaction: Stop the enzymatic reaction by adding a solvent like methanol or by heat inactivation.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining this compound and identify any degradation products (e.g., the aglycone).

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution (this compound in Methanol) aliquot Aliquot into Vials stock->aliquot temp Temperature (-20°C, 4°C, 25°C, 40°C) aliquot->temp ph pH (3, 5, 7, 9) aliquot->ph light Light (Dark, Ambient, Direct Light) aliquot->light sampling Sample at Time Points (0, 7, 14, 30 days) temp->sampling ph->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining Compound) hplc->data

Figure 1. Experimental workflow for stability testing of this compound.

Hypothetical_Degradation_Pathway cluster_compound Compound cluster_degradation Degradation Pathways cluster_products Degradation Products limo This compound hydrolysis Hydrolysis (Acid/Base/Enzyme) limo->hydrolysis oxidation Oxidation (Light/Heat) limo->oxidation aglycone Limocitrin (Aglycone) hydrolysis->aglycone sugars Rutinose hydrolysis->sugars phenolic_acids Simpler Phenolic Acids oxidation->phenolic_acids aglycone->oxidation

Figure 2. Hypothetical degradation pathways of this compound.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Limocitrin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing of Limocitrin-3-rutinoside in reverse-phase High-Performance Liquid Chromatography (HPLC). The following sections are designed in a question-and-answer format to directly address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] For this compound, a flavonoid glycoside, peak tailing is problematic because it can:

  • Reduce Resolution: Tailing peaks can merge with nearby peaks, making accurate separation and quantification challenging.[1][2]

  • Decrease Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the limit of quantification.[1]

  • Impact Quantification Accuracy: Asymmetrical peaks result in unreliable and inconsistent peak area calculations, compromising the accuracy and reproducibility of the analysis.[1][2]

A Tailing Factor (Tf) or Asymmetry Factor (As) is used to measure the extent of tailing. A value close to 1.0 is ideal, while values greater than 1.5 are often considered unacceptable for precise analytical methods.[1][3]

Q2: What are the most common causes of peak tailing for a flavonoid compound like this compound on a C18 column?

The primary cause of peak tailing for polar, ionizable compounds like this compound is often secondary interactions with the stationary phase.[4][5] Key causes include:

  • Secondary Interactions with Residual Silanols: this compound has multiple hydroxyl (-OH) groups in its structure. These can interact with exposed, acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based C18 columns.[1][5][6] This secondary retention mechanism causes some analyte molecules to lag behind, resulting in a tailed peak.[3]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the phenolic hydroxyl groups on the flavonoid, both ionized and non-ionized forms of the molecule will exist.[1][7] This leads to inconsistent retention and peak distortion.[1][8] Similarly, at a mid-range pH (e.g., > 3), silanol groups on the silica (B1680970) surface can be ionized, increasing their interaction with the analyte.[3][6]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade.[5] This can create active sites that lead to peak tailing.[4]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[5][9]

Troubleshooting Guides

Q3: My this compound peak is tailing. What are the initial steps to diagnose the problem?

A systematic approach is crucial for efficiently identifying the root cause of peak tailing.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue System-wide issue likely: - Column void/damage - Extra-column volume - Detector issue check_all_peaks->system_issue Yes specific_issue Analyte-specific issue likely: - Secondary interactions - Mobile phase pH - Sample overload check_all_peaks->specific_issue No, only specific peaks troubleshoot_system Inspect System: - Check connections for dead volume - Flush or replace column - Check detector settings system_issue->troubleshoot_system troubleshoot_method Optimize Method: - Adjust mobile phase pH - Reduce sample concentration - Check sample solvent specific_issue->troubleshoot_method end_system System Issue Resolved troubleshoot_system->end_system end_method Method Issue Resolved troubleshoot_method->end_method

Caption: Initial troubleshooting workflow for peak tailing.

  • Evaluate the Scope: First, determine if all peaks in your chromatogram are tailing or only specific ones, like this compound. If all peaks are tailing, it suggests a system-wide problem like a column void or excessive extra-column volume.[4] If only polar or ionizable compounds are tailing, the issue is more likely related to secondary interactions with the stationary phase.[4]

  • Review Method Parameters: Check your mobile phase pH, sample concentration, and injection volume against established methods for flavonoids.

  • Assess Column Health: Consider the age and usage history of your column. A contaminated or old column is a frequent cause of peak shape issues.[4]

Q4: How can I mitigate peak tailing caused by secondary interactions with the column?

Addressing secondary interactions is often the most effective way to improve the peak shape of flavonoids.

Strategies to Mitigate Secondary Interactions

G cluster_cause Cause: Secondary Interactions cluster_solutions Solutions cause Analyte (this compound) interacts with Residual Silanols (Si-OH) solution1 Mobile Phase pH Adjustment Lower pH (2.5-3.5) to protonate silanols and suppress analyte ionization cause->solution1 solution2 Use End-Capped Column Modern columns have fewer accessible silanol groups cause->solution2 solution3 Use Guard Column Protects analytical column from contaminants cause->solution3 solution4 Column Flushing Remove strongly bound contaminants cause->solution4

Caption: Strategies to mitigate secondary interaction peak tailing.

Here are several strategies, starting with the most common and effective:

  • Mobile Phase pH Adjustment: For acidic compounds like flavonoids, lowering the mobile phase pH is highly effective.[4] Adjusting the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an acid modifier like formic acid or phosphoric acid will protonate the residual silanol groups, reducing their ability to interact with the analyte.[3][4][10] This also ensures the phenolic hydroxyl groups of this compound are in a single, non-ionized state.

  • Use a Buffer: Incorporate a buffer (e.g., formate (B1220265) or phosphate (B84403) buffer, 10-25 mM) to maintain a stable pH throughout the analysis, which is crucial for reproducibility.[4][9] For LC-MS applications, use volatile buffers like ammonium (B1175870) formate and keep concentrations low (below 10 mM) to avoid ion suppression.[10]

  • Use a Modern, End-Capped Column: High-purity, modern columns (Type B silica) are "end-capped," meaning the residual silanol groups are chemically deactivated.[2][4] This significantly reduces the potential for secondary interactions.[4]

  • Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) as recommended by the manufacturer.[5][9]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates from the sample matrix.[1][4]

Q5: What instrumental and sample-related factors can cause peak tailing for this compound?

Beyond chemical interactions, issues with the HPLC system or the sample itself can lead to poor peak shape.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[4][9] Ensure all connections are made with short, narrow-bore tubing (e.g., 0.12 mm ID) and that fittings are properly seated to avoid dead volume.[1]

  • Sample Overload: Injecting too much of the analyte can saturate the stationary phase.[1] If you observe that peak tailing worsens with higher concentrations, try diluting your sample or reducing the injection volume.[9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 10% acetonitrile), it can cause peak distortion.[1][5] Whenever possible, dissolve your sample in the initial mobile phase composition.[5][9]

Quantitative Data Summary

The following tables provide quantitative data on how different parameters can affect peak shape in the analysis of phenolic compounds like this compound.

Table 1: Effect of Mobile Phase pH on Tailing Factor of a Model Flavonoid

Mobile Phase pHAcid Modifier (0.1%)Typical Tailing Factor (Tf)Rationale
7.0None> 2.0Silanols are ionized, leading to strong secondary interactions.
4.5Acetic Acid1.5 - 1.8Partial suppression of silanol ionization.
2.7 Formic Acid 1.0 - 1.2 Effective protonation of silanols; analyte is non-ionized. [3][4]

Table 2: General Troubleshooting Parameters

ParameterRecommended Setting/ActionPurposeCitation(s)
Injection Volume ≤ 5% of column volumePrevents volumetric overload and peak distortion.[1][9]
Sample Mass Reduce if peaks improve upon dilutionPrevents mass overload, which saturates the stationary phase.[1][5]
Sample Solvent Match mobile phase or use a weaker solventA stronger injection solvent can cause band broadening and peak distortion.[1][9]
Connecting Tubing ID 0.005" (0.12 mm) - 0.007" (0.17 mm)Minimizes extra-column volume and peak broadening.[1][9]
Buffer Concentration 10-50 mM (LC-UV) / <10 mM (LC-MS)Maintains stable pH / Avoids ion suppression.[9][10]

Experimental Protocol: Systematic Troubleshooting of Peak Tailing

This protocol outlines a step-by-step methodology to diagnose and resolve peak tailing for this compound.

Objective: To systematically identify the cause of peak tailing and restore a symmetrical peak shape (Tailing Factor ≤ 1.2).

Initial Conditions (Example):

  • Column: Standard C18, 4.6 x 150 mm, 5 µm (not end-capped)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Sample Solvent: 50:50 Methanol:Water

Procedure:

  • Step 1: Establish a Baseline and Check System Suitability

    • Inject a standard of this compound under the initial conditions.

    • Calculate the tailing factor. If Tf > 1.5, proceed with troubleshooting.

    • Check for system-wide issues by injecting a neutral, non-polar compound (e.g., Toluene). If it also tails, suspect a physical problem with the column (void) or system (extra-column volume). If only this compound tails, proceed to Step 2.

  • Step 2: Optimize Mobile Phase pH

    • Prepare a new aqueous mobile phase (Solvent A) containing 0.1% formic acid (pH ≈ 2.7).

    • Thoroughly flush the system and equilibrate the column with the new mobile phase for at least 15 column volumes.

    • Re-inject the this compound standard.

    • Compare the peak shape and tailing factor to the baseline. This is often the most effective single step.[4][10]

  • Step 3: Evaluate Sample Concentration and Solvent

    • If tailing persists, dilute the sample 10-fold with the initial mobile phase (e.g., 30% Acetonitrile with 0.1% formic acid).

    • Inject the diluted sample. If the peak shape improves significantly, the original issue was mass overload.[5]

    • Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase composition.

  • Step 4: Assess Column Hardware

    • If the above steps fail to resolve the issue, the problem may be the column itself.

    • Action A (If available): Replace the current column with a modern, high-purity, end-capped C18 column. These are designed to minimize silanol interactions.[4]

    • Action B: Install a guard column to rule out contamination from the sample matrix.[4]

    • Equilibrate the new column and re-run the standard using the optimized mobile phase from Step 2.

  • Step 5: Check for Extra-Column Volume

    • Inspect all tubing and connections between the injector and detector.

    • Ensure tubing is as short as possible and of a narrow internal diameter (e.g., 0.12 mm).

    • Verify that all fittings are correctly swaged and connected to prevent dead volume.[1]

By following this systematic approach, you can efficiently diagnose and resolve the most common causes of peak tailing for this compound and other flavonoids.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Limocitrin-3-rutinoside Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Limocitrin-3-rutinoside using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ion m/z values for this compound?

A1: this compound has a molecular formula of C29H34O17 and a monoisotopic mass of 654.1796 Da.[1][2] Depending on the ionization mode and mobile phase additives, you can expect to observe several different adducts. The predicted m/z values for common adducts are summarized in the table below.

Q2: Which ionization mode, positive or negative, is better for this compound detection?

A2: Both positive and negative electrospray ionization (ESI) modes can be used for the detection of flavonoid glycosides like this compound.[3] Negative ion mode is often preferred for phenolic compounds as it can provide high sensitivity for the deprotonated molecule [M-H]-.[3] However, positive ion mode can also yield good results, particularly with the formation of [M+H]+ or [M+Na]+ adducts.[1][4] The choice of polarity should be optimized based on your specific instrument and sample matrix.

Q3: What are the typical fragmentation patterns observed for this compound and related flavonoid glycosides?

A3: The fragmentation of flavonoid rutinosides typically involves the neutral loss of the rutinose moiety (rhamnose and glucose). For a precursor ion, a characteristic loss of the terminal rhamnose (146 Da) followed by the glucose (162 Da), or the entire rutinose group (308 Da) is expected. The resulting aglycone fragment can then undergo further fragmentation. For instance, in the analysis of isorhamnetin-3-O-beta-D-rutinoside, fragment ions corresponding to the loss of the rhamnosyl group and the aglycone were observed.[5]

Q4: How can I optimize the collision energy for the fragmentation of this compound?

A4: Collision energy (CE) is a critical parameter for obtaining informative MS/MS spectra. The optimal CE depends on the instrument type and the specific precursor ion. A common approach is to perform a CE ramp experiment where the collision energy is varied, and the intensity of the product ions is monitored.[6][7] The CE that produces the most abundant and structurally informative fragment ions should be selected for the final method. For flavonoid glycosides, a range of collision energies might be necessary to observe both the glycosidic bond cleavage and the fragmentation of the aglycone.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Signal for this compound Inappropriate ionization mode.Try switching between positive and negative ESI modes. For flavonoids, negative mode is often more sensitive.[3]
Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature).Optimize source parameters systematically. Start with typical values for flavonoids and adjust one parameter at a time. A capillary voltage of 3.5-4.5 kV and a source temperature of 300-400°C are common starting points.[3][4]
Poor chromatographic separation or peak shape.Ensure the analytical column is appropriate for flavonoid analysis (e.g., C18).[3] Optimize the mobile phase composition and gradient. A common mobile phase consists of water and acetonitrile (B52724) with 0.1% formic acid.[3][4]
Poor Fragmentation or Uninformative MS/MS Spectra Inappropriate collision energy.Perform a collision energy optimization study for the precursor ion of interest.[7][8]
Incorrect precursor ion selection.Verify the m/z of the precursor ion corresponds to a known adduct of this compound.[1]
Presence of co-eluting interferences.Improve chromatographic separation to isolate the analyte from matrix components.
Inconsistent Retention Time Unstable HPLC system.Ensure the HPLC system is properly equilibrated and the mobile phase is well-mixed and degassed.
Column degradation.Check the column performance with a standard mixture. If necessary, wash or replace the column.
High Background Noise Contaminated mobile phase or sample.Use high-purity solvents and filter all samples and mobile phases.[3]
Dirty ion source.Clean the ion source components according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Predicted m/z Values for this compound Adducts [1]

AdductPredicted m/z
[M+H]+655.18688
[M+Na]+677.16882
[M+K]+693.14276
[M+NH4]+672.21342
[M-H]-653.17232
[M+HCOO]-699.17780
[M+CH3COO]-713.19345

Table 2: Example Mass Spectrometry Parameters for Flavonoid Glycoside Analysis

ParameterValueReference
Ionization Mode ESI Negative & Positive[3]
Capillary Voltage 4.5 kV (positive), -3.5 kV (negative)[4]
Source Temperature 300 - 400 °C[3][4]
Nebulizer Gas Pressure 40 - 45 psi[3][4]
Drying Gas Flow 12 L/min[4]
Declustering Potential 30 - 50 V[3]
Collision Gas Nitrogen or Argon[3][9]

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Detection of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.

  • Sample Preparation:

    • Extract the sample using an appropriate solvent (e.g., 70% methanol).

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.[10]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 1.7 µm).[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-15 min, 10-90% B; 15-20 min, 90% B; 20-25 min, 90-10% B; 25-30 min, 10% B.[3]

    • Flow Rate: 0.25 mL/min.[3]

    • Injection Volume: 5 µL.[3]

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative or Positive mode.

    • Scan Mode: Full scan for initial detection, followed by product ion scan (MS/MS) or Multiple Reaction Monitoring (MRM) for quantification.

    • Mass Range: m/z 100-1000.

    • Source Parameters: Use the values in Table 2 as a starting point and optimize as needed.

    • Collision Energy: Perform a collision energy optimization for the precursor ion of this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Extraction Extraction (e.g., 70% MeOH) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Column C18 Column Filtration->LC_Column Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI_Source ESI Source Gradient_Elution->ESI_Source MS1_Scan MS1 Scan (Full Scan) ESI_Source->MS1_Scan Precursor_Selection Precursor Ion Selection MS1_Scan->Precursor_Selection MS2_Scan MS2 Scan (Product Ion Scan) Precursor_Selection->MS2_Scan Data_Acquisition Data Acquisition MS2_Scan->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for this compound detection.

Troubleshooting_Tree Start Low or No Signal Check_Ionization Check Ionization Mode Start->Check_Ionization Optimize_Source Optimize Source Parameters Check_Ionization->Optimize_Source Mode OK Signal_OK Signal Improved Check_Ionization->Signal_OK Switched Mode, Signal OK Check_Chroma Check Chromatography Optimize_Source->Check_Chroma Parameters Optimized Optimize_Source->Signal_OK Signal Improved Check_Chroma->Signal_OK Chromatography Optimized No_Improvement No Improvement Check_Chroma->No_Improvement Still No Signal

Caption: Troubleshooting decision tree for low signal intensity.

References

How to prevent degradation of Limocitrin-3-rutinoside during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to prevent the degradation of Limocitrin-3-rutinoside during sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound?

A1: this compound, a flavonoid glycoside, is susceptible to degradation from several factors, including elevated temperatures, exposure to light, extreme pH conditions, and the presence of oxidative enzymes or reactive oxygen species.[1][2][3] The glycosidic bond can be particularly labile to hydrolysis under harsh conditions.

Q2: I am observing a loss of my compound during extraction. What could be the cause?

A2: Loss of this compound during extraction can be due to several reasons. The use of high temperatures during solvent evaporation can lead to thermal degradation.[1] Additionally, the choice of solvent is critical; while organic solvents are often necessary for extraction, prolonged exposure or the use of overly harsh solvents can contribute to degradation.[4] The pH of the extraction medium can also play a significant role in the stability of flavonoid glycosides.[5]

Q3: Can the way I store my samples affect the stability of this compound?

A3: Absolutely. For long-term storage, it is recommended to store this compound in a sealed container, in a cool and dry place, protected from light.[6] Stock solutions should ideally be stored at or below -20°C.[6] Repeated freeze-thaw cycles should be avoided as they can introduce instability.

Q4: Are there any specific solvents I should avoid during my sample preparation?

A4: While specific solvent compatibility data for this compound is limited, it is advisable to avoid strongly acidic or basic conditions if not necessary for the experimental design. Hydroalcoholic solutions, such as ethanol (B145695)/water mixtures, have been shown to be favorable for the stability of some flavonoid glycosides.[3] The use of solvents that can generate free radicals should also be minimized.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound after extraction Thermal Degradation: High temperatures used during extraction or solvent evaporation.Employ cold extraction methods (e.g., maceration at room temperature). Use rotary evaporation at low temperatures (<40°C) for solvent removal. Freeze-drying (lyophilization) is a preferable alternative to oven-drying.[1]
pH-induced Hydrolysis: The pH of the extraction solvent is too high or too low.Maintain a slightly acidic to neutral pH during extraction, unless a different pH is required for the specific protocol. Buffer the extraction solvent if necessary.[5]
Photodegradation: Exposure of the sample to direct light.Conduct all extraction and processing steps under subdued light or in amber-colored glassware.[2]
Appearance of unexpected peaks in HPLC/LC-MS analysis Degradation Products: The compound has degraded into its aglycone (Limocitrin) and the rutinoside sugar moiety, or other oxidation products.Review the entire sample preparation workflow for potential causes of degradation (temperature, pH, light). Prepare fresh samples under optimized, milder conditions.
Enzymatic Degradation: Presence of active enzymes in the plant material that can cleave the glycosidic bond.Blanch the plant material before extraction to deactivate enzymes, or use solvents that inhibit enzymatic activity (e.g., high-concentration ethanol).
Inconsistent results between sample batches Variability in Sample Handling: Inconsistent exposure to light, temperature, or processing times.Standardize the entire sample preparation protocol. Ensure all samples are processed under identical conditions and for the same duration.
Storage Issues: Improper storage of either the raw material or the extracted samples.Store raw plant material in a cool, dark, and dry place. Store extracts at low temperatures (-20°C or below) and protect them from light.[6]

Experimental Protocols

Protocol 1: Cold Maceration for Extraction of this compound

This protocol is designed to minimize thermal degradation during the extraction process.

  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh the powdered plant material and place it in a flask.

    • Add a suitable solvent, such as a 70% ethanol in water solution, at a 1:10 solid-to-liquid ratio.

    • Seal the flask and agitate it on a shaker at room temperature (20-25°C) for 24 hours. Protect the flask from light by wrapping it in aluminum foil.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set to not exceed 40°C.

  • Final Product: The concentrated extract can be used for further purification or analysis. For long-term storage, the extract should be lyophilized.

Visualizations

Degradation Pathway of this compound

cluster_degradation Potential Degradation Pathways LR This compound L Limocitrin (Aglycone) LR->L Hydrolysis (Acid/Base/Enzyme/Heat) R Rutinoside LR->R Hydrolysis (Acid/Base/Enzyme/Heat) DP Further Degradation Products LR->DP Oxidation (Light/Oxygen) L->DP Oxidation

Potential degradation pathways of this compound.

Recommended Workflow for Sample Preparation

start Start: Plant Material prep Sample Preparation (Grinding/Homogenization) start->prep extraction Cold Extraction (e.g., Maceration in 70% EtOH) prep->extraction filtration Filtration extraction->filtration concentration Low-Temperature Concentration (<40°C, e.g., Rotary Evaporation) filtration->concentration storage Storage (-20°C or below, protected from light) concentration->storage analysis Analysis (HPLC, LC-MS) storage->analysis

A recommended workflow for this compound sample preparation.

References

Best practices for handling and storing Limocitrin-3-rutinoside standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing Limocitrin-3-rutinoside standards in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a flavonoid glycoside, a type of natural phenolic compound.[1][2] It consists of the flavonoid limocitrin (B1675400) attached to a rutinose sugar moiety. Its chemical formula is C₂₉H₃₄O₁₇ and it has a molecular weight of 654.57 g/mol .[2]

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound standards should be stored in a sealed container at -20°C, protected from light and moisture.[3] It is advisable to store it in a ventilated, dry environment.[3]

Q3: How should I prepare stock solutions of this compound?

A3: Stock solutions should be prepared in a high-purity solvent such as methanol (B129727) or DMSO. For quantitative analysis, it is crucial to use a solvent that is compatible with the analytical method (e.g., HPLC mobile phase). To enhance solubility, you can warm the tube at 37°C and use an ultrasonic bath for a short period.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Stock solutions can be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use vials.

Q5: Is this compound stable in solution?

A5: Flavonoid glycosides are generally more stable than their aglycone counterparts but can be susceptible to degradation under harsh acidic or alkaline conditions, and with prolonged exposure to light. It is recommended to prepare fresh working solutions from the stock solution for each experiment and to use them promptly.

Data Presentation

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₂₉H₃₄O₁₇[2]
Molecular Weight654.57 g/mol [2]
AppearancePowder[3]
Purity (by HPLC)95-98%[3]
Water Solubility2.66 g/L[4]
Recommended Storage Conditions
FormatTemperatureDurationAdditional Notes
Solid Powder-20°CSeveral yearsStore in a sealed, dark, and dry container.[3]
Stock Solution-20°CSeveral monthsAliquot to avoid freeze-thaw cycles.
Working Solution4°CUse promptlyPrepare fresh for each experiment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis of this compound

This protocol is a general guideline for the quantitative analysis of this compound and may require optimization for specific matrices.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis detector

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90-10% B (return to initial)

    • 40-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm and 350 nm

  • Injection Volume: 10 µL

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90% A, 10% B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., methanol).

  • Filter the extract through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standards and samples into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

Troubleshooting Guides

HPLC Analysis Issues

Issue 1: No peak or very small peak for the this compound standard.

  • Possible Cause:

    • Degradation of the standard.

    • Incorrect wavelength detection.

    • Precipitation of the standard in the mobile phase.

    • Instrumental issue (e.g., injector problem).

  • Recommended Action:

    • Prepare a fresh working solution from a properly stored stock.

    • Verify the detection wavelength is appropriate for flavonoids (typically around 280 nm and 350 nm).

    • Ensure the standard is fully dissolved in the initial mobile phase.

    • Run a system suitability test to check instrument performance.

Issue 2: Broad or tailing peaks.

  • Possible Cause:

    • Column degradation or contamination.

    • Inappropriate mobile phase pH.

    • Column overloading.

  • Recommended Action:

    • Wash the column with a strong solvent or replace it if necessary.

    • Adjust the pH of the mobile phase with a small amount of acid (e.g., formic acid) to improve peak shape.

    • Inject a lower concentration of the standard.

Issue 3: Appearance of unexpected peaks in the standard chromatogram.

  • Possible Cause:

    • Degradation of the this compound standard.

    • Contamination of the solvent or glassware.

    • Carryover from a previous injection.

  • Recommended Action:

    • Prepare a fresh standard solution.

    • Use high-purity solvents and clean glassware.

    • Run a blank injection (mobile phase only) to check for carryover and ensure the system is clean.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Standard This compound Solid Standard StockSol Prepare Stock Solution (e.g., 1 mg/mL in MeOH) Standard->StockSol WorkSol Prepare Working Standards (Dilution Series) StockSol->WorkSol HPLC HPLC Injection WorkSol->HPLC SamplePrep Prepare Sample (Extraction & Filtration) SamplePrep->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Data Data Processing (Peak Integration & Calibration) Chromatogram->Data Quant Quantification of This compound Data->Quant troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions start HPLC Problem (e.g., No Peak, Bad Shape) cause1 Standard Degradation start->cause1 cause2 Instrument Issue start->cause2 cause3 Method Problem start->cause3 sol1 Prepare Fresh Standard cause1->sol1 sol2 Check Instrument (Run Blank/SST) cause2->sol2 sol3 Optimize Method (Mobile Phase, Column) cause3->sol3 end Problem Resolved sol1->end sol2->end sol3->end

References

Technical Support Center: Enhancing the Bioavailability of Limocitrin-3-rutinoside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Limocitrin-3-rutinoside.

Troubleshooting Guides

Issue 1: Low Plasma Concentrations of this compound or its Metabolites

Possible Cause 1: Poor Aqueous Solubility

This compound, like many flavonoid glycosides, exhibits low water solubility, which can significantly limit its dissolution in the gastrointestinal (GI) tract and subsequent absorption.

Solutions:

  • Formulation Strategies: Employing advanced formulation techniques can enhance the solubility and dissolution rate.

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution. A study on hesperidin (B1673128), a flavonoid rutinoside, demonstrated a 24.05-fold increase in solubility when formulated as a solid dispersion with mannitol[1].

    • Nanoformulations: Reducing the particle size to the nanoscale increases the surface area, leading to enhanced solubility and dissolution. Nanoformulations of rutin (B1680289), another flavonoid rutinoside, have shown improved aqueous solubility and efficacy[2][3].

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine oil-in-water emulsions in the GI tract, effectively solubilizing lipophilic compounds. A SEDDS formulation of a rutin-containing extract increased its oral bioavailability by nearly 6-fold[4].

Possible Cause 2: Low Intestinal Permeability

Even if solubilized, this compound may have poor permeability across the intestinal epithelium.

Solutions:

  • Co-administration with Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, increasing permeability.

  • Lipid-Based Formulations (e.g., SEDDS): These formulations can facilitate transport across the intestinal membrane. A study on a rutin fatty ester incorporated into a SEDDS showed a 1.9-fold increase in mucus permeation[5].

Possible Cause 3: Extensive First-Pass Metabolism

This compound can be extensively metabolized in the intestines and liver before reaching systemic circulation. This involves enzymatic hydrolysis of the rutinoside sugar moiety followed by Phase I and Phase II metabolism of the aglycone, limocitrin (B1675400).

Solutions:

  • Co-administration with Metabolism Inhibitors: Inhibitors of specific metabolic enzymes (e.g., cytochrome P450s, UDP-glucuronosyltransferases) can increase the systemic exposure of the parent compound. However, this approach requires careful investigation to avoid potential drug-drug interactions.

  • Enzymatic Pre-treatment: Pre-hydrolyzing the rutinoside to its glucoside form can alter the absorption site from the colon to the small intestine, potentially increasing bioavailability. Enzymatic conversion of hesperidin to its 7-glucoside resulted in a 2-fold higher plasma AUC and a 4-fold higher Cmax of the aglycone hesperetin (B1673127) in humans[6].

Data Presentation: Quantitative Enhancement of Flavonoid Rutinoside Bioavailability
Formulation StrategyFlavonoid RutinosideCarrier/Key ExcipientsFold Increase in Bioavailability/SolubilityModel SystemReference
Solid DispersionHesperidinMannitol24.05-fold increase in solubilityIn vitro[1]
Solid DispersionHesperidinPVP K3020.16-fold increase in solubilityIn vitro[1]
NanoformulationHesperidinPolyvinylpyrrolidone (PVP) and Hydroxypropyl-β-cyclodextrin (HPβCD)Over 8-fold improved solubility and over 9-fold better transmucosal penetrationIn vitro[7]
SEDDSRutin (from extract)Labrafac, Solutol HS 15, Propylene (B89431) glycolNearly 6-fold increase in oral bioavailabilityIn vivo (animal model)[4]
SEDDSQuercetin (B1663063) (aglycone of Rutin)Capmul MCM, Tween 20, Ethanol~5-fold enhancement in oral bioavailabilityIn vivo (animal model)[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Mannitol

  • Methanol (B129727) or other suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once a solid film is formed on the flask wall, transfer the solid to a vacuum oven.

  • Dry the solid dispersion at 40°C for 24 hours to remove any residual solvent.

  • Grind the resulting solid into a fine powder and store it in a desiccator.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • This compound

  • Oil (e.g., Capmul MCM, olive oil)

  • Surfactant (e.g., Tween 20, Solutol HS 15)

  • Co-surfactant/Co-solvent (e.g., Transcutol, propylene glycol, ethanol)

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a formulation from the self-emulsifying region.

    • Accurately weigh the oil, surfactant, and co-surfactant and mix them in a glass vial.

    • Add the required amount of this compound to the mixture.

    • Gently heat the mixture in a water bath (around 40°C) and vortex until a clear, homogenous solution is obtained.

  • Characterization:

    • Determine the droplet size, polydispersity index (PDI), and zeta potential of the emulsion formed upon dilution with water.

    • Assess the self-emulsification time and efficiency.

Mandatory Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Study solubility Solubility Screening excipient Excipient Compatibility solubility->excipient sd Solid Dispersion excipient->sd nano Nanoformulation excipient->nano sedds SEDDS excipient->sedds dissolution Dissolution Testing sd->dissolution nano->dissolution sedds->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability animal_model Animal Dosing permeability->animal_model pk_study Pharmacokinetic Analysis animal_model->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for enhancing this compound bioavailability.

metabolic_pathway cluster_gut Intestinal Lumen / Microbiota cluster_absorption Intestinal Absorption cluster_systemic Systemic Circulation & Metabolism L3R This compound LG Limocitrin-3-glucoside L3R->LG α-L-rhamnosidase L Limocitrin (Aglycone) LG->L β-glucosidase PhaseI Phase I Metabolites (e.g., hydroxylated, demethylated) L->PhaseI Enterocytes / Liver (CYP450s) PhaseII Phase II Metabolites (e.g., glucuronides, sulfates) PhaseI->PhaseII Liver (UGTs, SULTs) Excretion Excretion (Urine, Feces) PhaseII->Excretion

Caption: Putative metabolic pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound expected to be low?

A1: The low bioavailability of this compound is attributed to several factors common to flavonoid glycosides:

  • Poor Aqueous Solubility: The complex structure with a large sugar moiety can limit its dissolution in the gut.

  • Enzymatic Hydrolysis: The rutinoside group is likely cleaved by enzymes from the gut microbiota in the colon, leading to delayed absorption of the aglycone.

  • Extensive First-Pass Metabolism: Once the aglycone, limocitrin, is released, it undergoes significant metabolism in the intestinal wall and liver (Phase I and Phase II conjugation), reducing the amount of the active compound that reaches systemic circulation.

Q2: Can this compound be absorbed in its intact form?

A2: While the primary route of absorption for many flavonoid glycosides is following hydrolysis to the aglycone, some studies on other flavonoid rutinosides suggest that a small amount may be absorbed intact. However, the majority is expected to undergo hydrolysis before absorption.

Q3: What are the expected metabolites of this compound in vivo?

A3: The metabolism of this compound is expected to proceed in several steps. First, the rutinose sugar is hydrolyzed, likely by gut microbiota enzymes such as α-L-rhamnosidase and β-glucosidase, to release the aglycone, limocitrin[9][10][11][12]. The limocitrin aglycone then undergoes Phase I metabolism (e.g., hydroxylation, demethylation) by cytochrome P450 enzymes and extensive Phase II metabolism (conjugation) by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to form more water-soluble glucuronide and sulfate (B86663) conjugates, which are then excreted[13][14][15][16].

Q4: How can I improve the consistency of my in vivo results?

A4: High variability in in vivo studies with poorly soluble compounds is common. To improve consistency:

  • Standardize the Formulation: Ensure the formulation is homogenous and the compound is fully solubilized or uniformly suspended.

  • Control Food Intake: The presence or absence of food can significantly impact absorption. Standardize the feeding state of the animals (e.g., fasted overnight).

  • Use a Sufficient Number of Animals: A larger sample size can help to account for inter-individual variability in metabolism and absorption.

  • Consider the Animal Model: The gut microbiota and metabolic enzyme profiles can differ between animal species and even strains, influencing bioavailability.

Q5: Which formulation strategy is best for this compound?

A5: The optimal formulation strategy depends on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.

  • For a rapid onset of action, a solid dispersion or a nanoformulation that enhances dissolution might be suitable.

  • For overcoming both solubility and permeability limitations, a SEDDS could be the most effective approach. It is recommended to screen several formulation types in vitro (dissolution, permeability) before selecting a candidate for in vivo studies.

References

Technical Support Center: Interpreting Complex NMR Spectra of Flavonoid Rutinosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of flavonoid rutinosides, with a focus on compounds structurally similar to Limocitrin-3-rutinoside.

Frequently Asked Questions (FAQs)

Q1: Why are the NMR spectra of flavonoid rutinosides like this compound so complex?

A1: The complexity arises from several factors:

  • Large Number of Signals: These molecules are large, with many non-equivalent protons and carbons, leading to a crowded spectrum.

  • Signal Overlap: Particularly in the 1H NMR spectrum, the signals of the sugar protons often overlap with each other and sometimes with signals from the flavonoid aglycone, making individual assignment difficult.[1]

  • Aglycone Complexity: The flavonoid core itself has multiple aromatic and aliphatic signals that can be close in chemical shift.

  • Glycosylation Effects: The attachment of the bulky rutinoside sugar moiety influences the chemical shifts of the nearby protons and carbons of the aglycone.

Q2: I am having trouble identifying the sugar units in my flavonoid glycoside. What is the best approach?

A2: The most effective method is a combination of 1D and 2D NMR techniques:

  • 1H NMR: Identify the anomeric proton signals, which are typically found in the region of δ 4.5-5.5 ppm and appear as doublets. The coupling constant (J-value) can help determine the stereochemistry of the glycosidic bond.

  • COSY: A Correlated Spectroscopy (COSY) experiment will show correlations between coupled protons. Starting from the anomeric proton, you can "walk" through the sugar spin system to identify all the protons of that sugar unit.

  • HSQC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal with its directly attached carbon signal. This allows you to determine the 13C chemical shifts for each sugar position.

  • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connections between the sugar units (in the case of a disaccharide like rutinose) and for determining the point of attachment of the sugar to the flavonoid aglycone.[1][2]

Q3: How can I determine the position of glycosylation on the flavonoid aglycone?

A3: The HMBC experiment is the most definitive tool for this. Look for a long-range correlation (typically 3JCH) between the anomeric proton of the sugar and a carbon atom of the flavonoid skeleton. For example, in this compound, you would expect to see a correlation between the anomeric proton of the glucose unit (H-1''') and C-3 of the limocitrin (B1675400) aglycone.

Troubleshooting Guides

Issue 1: Severe Signal Overlap in the 1H NMR Spectrum

Problem: The sugar proton signals and some aromatic signals are overlapping, making it impossible to assign individual resonances.

Troubleshooting Steps:

  • Optimize Solvent and Temperature: Acquiring spectra in different deuterated solvents (e.g., DMSO-d6, Methanol-d4, Pyridine-d5) can induce differential chemical shifts and resolve overlap.[3][4] Temperature variation can also sometimes improve resolution.

  • Utilize 2D NMR:

    • COSY: Even with overlap, COSY can help trace connectivities within a spin system.

    • TOCSY (Total Correlation Spectroscopy): This experiment is particularly useful for sugar moieties. Irradiating an anomeric proton will reveal all the protons belonging to that sugar ring, even if their signals are overlapped.

    • HSQC: By spreading the signals over a second (carbon) dimension, HSQC can resolve overlapping proton signals if their attached carbons have different chemical shifts.[1]

Issue 2: Ambiguous Identification of Sugar Moieties

Problem: It is unclear which sugar units are present (e.g., glucose, rhamnose).

Troubleshooting Steps:

  • Analyze 1H and 13C Chemical Shifts: Compare the observed chemical shifts with typical values for common sugars. For rutinose, you would expect signals corresponding to a glucose unit and a rhamnose unit. The rhamnose methyl group typically appears as a doublet around δ 1.1-1.3 ppm in the 1H NMR spectrum.

  • Examine Coupling Constants: The J-values of the anomeric protons can help distinguish between different sugars and their anomeric configurations.

  • Perform Acid Hydrolysis: A chemical method to confirm the identity of the sugars is to hydrolyze the glycoside and then identify the individual monosaccharides by chromatography (e.g., TLC or HPLC) against authentic standards.

Data Presentation: Representative NMR Data

The following tables provide typical chemical shift ranges for the structural components of flavonoid rutinosides, which can be used as a reference for interpreting your own spectra.

Table 1: Representative 1H NMR Chemical Shifts (ppm) for Flavonoid Rutinosides (in DMSO-d6)

Position Aglycone (Flavonoid Core) Chemical Shift Range (ppm) Position Rutinose Moiety Chemical Shift Range (ppm)
H-6A-Ring6.2 - 6.5H-1''' (Glucose)Anomeric5.0 - 5.5
H-8A-Ring6.4 - 6.8H-2''' - H-6'''Sugar Protons3.0 - 4.0
H-2'B-Ring7.5 - 8.1H-1'''' (Rhamnose)Anomeric4.4 - 4.6
H-5'B-Ring6.8 - 7.1H-2'''' - H-5''''Sugar Protons3.0 - 4.0
H-6'B-Ring7.5 - 7.8H-6'''' (CH3)Methyl Group1.1 - 1.3 (d)
OCH3Methoxyl Groups3.7 - 4.0

Table 2: Representative 13C NMR Chemical Shifts (ppm) for Flavonoid Rutinosides (in DMSO-d6)

Position Aglycone (Flavonoid Core) Chemical Shift Range (ppm) Position Rutinose Moiety Chemical Shift Range (ppm)
C-2C-Ring156 - 158C-1''' (Glucose)Anomeric100 - 104
C-3C-Ring133 - 136C-2''' - C-5'''Sugar Carbons70 - 78
C-4C-Ring (C=O)176 - 179C-6'''Sugar Carbon~67
C-5A-Ring160 - 163C-1'''' (Rhamnose)Anomeric100 - 102
C-6A-Ring98 - 100C-2'''' - C-5''''Sugar Carbons68 - 72
C-7A-Ring162 - 165C-6'''' (CH3)Methyl Carbon~18
C-8A-Ring93 - 95
C-9A-Ring155 - 158
C-10A-Ring104 - 106
C-1'B-Ring121 - 123
C-2' - C-6'B-Ring113 - 150
OCH3Methoxyl Groups55 - 61

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified flavonoid rutinoside in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). DMSO-d6 is often preferred due to its excellent dissolving power for polar compounds.

  • Filter the solution through a small cotton plug into a 5 mm NMR tube to remove any particulate matter.

2. 1H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

3. 13C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as 13C NMR is less sensitive.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Use standard pulse programs provided by the spectrometer software.

  • COSY: Optimize the spectral width in both dimensions to cover the proton chemical shift range.

  • HSQC: Set the 13C spectral width to cover the expected range of carbon chemical shifts.

  • HMBC: The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter to set for optimal correlations.

Visualizations

flavonoid_rutinoside_structure cluster_aglycone Flavonoid Aglycone (Limocitrin) cluster_rutinoside Rutinoside Moiety A_Ring A-Ring C_Ring C-Ring A_Ring->C_Ring B_Ring B-Ring C_Ring->B_Ring Glucose Glucose C_Ring->Glucose O-Glycosidic Bond (at C-3) Rhamnose Rhamnose Glucose->Rhamnose (1->6)

Caption: General structure of a flavonoid rutinoside.

nmr_interpretation_workflow Start Isolated Flavonoid Rutinoside NMR_Acquisition Acquire 1D & 2D NMR Spectra (1H, 13C, COSY, HSQC, HMBC) Start->NMR_Acquisition OneD_Analysis 1. Analyze 1D Spectra (1H, 13C) - Identify signal types (aromatic, sugar, etc.) - Identify anomeric protons NMR_Acquisition->OneD_Analysis COSY_Analysis 2. Analyze COSY Spectrum - Trace proton-proton couplings - Assign sugar spin systems OneD_Analysis->COSY_Analysis HSQC_Analysis 3. Analyze HSQC Spectrum - Correlate protons to directly attached carbons COSY_Analysis->HSQC_Analysis HMBC_Analysis 4. Analyze HMBC Spectrum - Identify long-range H-C correlations - Determine glycosylation site - Confirm inter-sugar linkage HSQC_Analysis->HMBC_Analysis Structure_Elucidation 5. Propose Final Structure HMBC_Analysis->Structure_Elucidation

Caption: Workflow for NMR-based structure elucidation.

References

Validation & Comparative

Comparative Analysis of Limocitrin-3-Rutinoside in Citrus Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution of specific bioactive compounds across different plant varieties is crucial for targeted research and development. This guide provides a comparative analysis of limocitrin-3-rutinoside content in various citrus species, supported by experimental data and detailed methodologies.

This compound, a flavonoid glycoside, is a secondary metabolite found in citrus fruits. While not as extensively studied as other citrus flavonoids like hesperidin (B1673128) or naringin, it is of growing interest due to its potential biological activities. This guide aims to consolidate the available, albeit limited, data on its distribution and provide standardized methods for its analysis.

Quantitative Data Summary

Direct comparative studies quantifying this compound across a wide range of citrus varieties are limited in publicly available literature. However, metabolomic studies have identified its presence and relative abundance in several species. The following table summarizes these findings. It is important to note that these are largely qualitative or semi-quantitative observations from non-targeted analyses, and dedicated quantitative studies are needed for precise comparisons.

Citrus VarietyScientific NamePresence of this compound or DerivativesSource
CitronCitrus medicaDetected[1]
PummeloCitrus maximaLimocitrin detected in leaves
MandarinCitrus reticulata 'DHP'Limocitrin-3-O-galactoside detected as a differential metabolite
MandarinCitrus reticulata 'BZH'Limocitrin-3-O-galactoside detected as a differential metabolite
LemonCitrus limonDetected[2]

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods. The following protocols for sample preparation and analysis are based on established methodologies for flavonoid quantification in citrus.

Sample Preparation: Extraction of Flavonoids

This protocol outlines the extraction of flavonoids from citrus fruit peel, which is typically rich in these compounds.

Materials:

  • Fresh citrus fruit peel

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

  • Grinder or blender

  • 80% Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Wash fresh citrus fruit peel with distilled water and blot dry.

  • Freeze the peel in liquid nitrogen and lyophilize until completely dry.

  • Grind the dried peel into a fine powder.

  • Weigh 1 gram of the powdered peel and add 20 mL of 80% methanol.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Analytical Method: UPLC-MS/MS Quantification

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for quantifying specific flavonoids.

Instrumentation:

  • UPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient starting from 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined using a pure standard. For this compound (C29H34O17), the precursor ion [M-H]- would be approximately 653.17. Product ions would be determined by fragmentation analysis.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

  • The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from citrus samples.

experimental_workflow sample Citrus Fruit Sample preparation Sample Preparation (Peel Separation, Freezing, Lyophilization, Grinding) sample->preparation extraction Ultrasonic Extraction (80% Methanol) preparation->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration analysis UPLC-MS/MS Analysis filtration->analysis quantification Data Analysis & Quantification analysis->quantification

Figure 1. Experimental workflow for this compound analysis.
Flavonoid Biosynthesis Pathway

This diagram provides a simplified overview of the flavonoid biosynthesis pathway in citrus, highlighting the major classes of compounds.

flavonoid_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis cluster_downstream Downstream Pathways phenylalanine Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phenylalanine->coumaroyl_coa chalcone Chalcones coumaroyl_coa->chalcone flavanone Flavanones (e.g., Naringenin, Hesperetin) chalcone->flavanone flavone Flavones flavanone->flavone dihydroflavonol Dihydroflavonols flavanone->dihydroflavonol flavonol Flavonols (precursor to Limocitrin) limocitrin_glycosides Limocitrin Glycosides (e.g., this compound) flavonol->limocitrin_glycosides Glycosylation & Methylation dihydroflavonol->flavonol anthocyanin Anthocyanins dihydroflavonol->anthocyanin

Figure 2. Simplified flavonoid biosynthesis pathway in citrus.

References

Limocitrin-3-rutinoside vs. Hesperidin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, Limocitrin-3-rutinoside and Hesperidin have emerged as compounds of significant interest due to their potential therapeutic applications. This guide provides a detailed comparative study of their biological activities, drawing upon available experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals. While Hesperidin has been extensively studied, data on this compound is less abundant, necessitating a comparative approach that also considers its aglycone, Limocitrin, and closely related flavonoid glycosides.

Comparative Overview of Biological Activities

A summary of the reported biological activities of this compound and Hesperidin is presented below, highlighting their respective potencies where data is available.

Biological ActivityThis compound / LimocitrinHesperidin
Antioxidant Activity Data on the direct antioxidant activity of this compound is limited. However, a study on the related compound laricitrin (B37798) 3-rutinoside demonstrated notable antioxidant effects.Possesses significant radical scavenging activity.
Anti-inflammatory Activity The aglycone, Limocitrin, has been shown to modulate inflammatory pathways. The related compound, laricitrin 3-rutinoside, has also exhibited anti-inflammatory properties.Demonstrates potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.
Anticancer Activity Limocitrin, the aglycone, enhances the cytotoxicity of natural killer (NK) cells against cancer cells.Exhibits anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation and metastasis.

In-Depth Analysis of Biological Activities

Antioxidant Activity

Hesperidin has been demonstrated to possess significant antioxidant properties. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, Hesperidin exhibited a mean scavenging concentration (SC₅₀) of 896.21 ± 0.15 μM.[1] In another study, the IC₅₀ value for DPPH radical scavenging activity of Hesperidin was reported to be 41.55 µg/mL.[2]

Anti-inflammatory Activity

Hesperidin exhibits well-documented anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Hesperidin was shown to reduce the production of nitric oxide (NO), a key inflammatory mediator.[1] It also reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

While direct studies on the anti-inflammatory activity of this compound are scarce, research on its aglycone, Limocitrin, and related compounds provides valuable insights. A study on laricitrin 3-rutinoside demonstrated its ability to diminish the secretion of pro-inflammatory cytokines IL-6 and IL-8 in TNF-α-stimulated dermal fibroblasts. Furthermore, other flavonoid rutinosides have been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[3]

Anticancer Activity

Hesperidin has been shown to exert anticancer effects across various cancer cell lines. It can induce apoptosis, inhibit cell proliferation, and suppress metastasis.[4] For instance, in a study on breast cancer, Hesperidin was found to inhibit tumor growth and metastasis in a mouse model.[5] The cytotoxic effect of Hesperidin, as measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the cancer cell line and exposure time.[6]

Direct experimental data on the anticancer activity of this compound is limited. However, a study on its aglycone, Limocitrin, revealed that it can enhance the cytotoxicity of KHYG-1 natural killer (NK) cells against K562 leukemia cells.[7] Mechanistically, Limocitrin was found to increase the expression of cytolytic molecules such as perforin (B1180081) and granzymes in NK cells, leading to enhanced cancer cell lysis.[7] This suggests a potential immunomodulatory role for Limocitrin and its glycosides in cancer therapy.

Signaling Pathways

The biological activities of flavonoids are often mediated through their interaction with various intracellular signaling pathways.

Hesperidin

Hesperidin has been shown to modulate several key signaling pathways implicated in inflammation and cancer:

  • MAPK Pathway: Hesperidin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[4]

  • NF-κB Pathway: Hesperidin has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory and immune responses.[4]

Hesperidin_Signaling_Pathways Hesperidin Hesperidin MAPK_Pathway MAPK Pathway Hesperidin->MAPK_Pathway Modulates NFkB_Pathway NF-κB Pathway Hesperidin->NFkB_Pathway Inhibits Apoptosis Apoptosis MAPK_Pathway->Apoptosis Proliferation Proliferation MAPK_Pathway->Proliferation Inflammation Inflammation NFkB_Pathway->Inflammation

This compound

Direct evidence for the signaling pathways modulated by this compound is not available. However, the study on its aglycone, Limocitrin , demonstrated its ability to increase the phosphorylation of ERK, p38, and JNK, which are key components of the MAPK signaling pathway , in NK cells.[7] This activation of the MAPK pathway was linked to the increased expression of granzyme B, a critical molecule for NK cell-mediated cytotoxicity.

Limocitrin_Signaling_Pathway Limocitrin Limocitrin MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Limocitrin->MAPK_Pathway Activates NK_Cell_Activation NK Cell Activation MAPK_Pathway->NK_Cell_Activation Cancer_Cell_Lysis Cancer_Cell_Lysis NK_Cell_Activation->Cancer_Cell_Lysis

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare 0.4 mM DPPH in ethanol (B145695) Mix Mix 0.2 mL of sample with DPPH solution DPPH_Solution->Mix Sample_Dilutions Prepare serial dilutions of test compound Sample_Dilutions->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Absorbance Measure absorbance at 517-525 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % scavenging activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 value Calculate_Scavenging->Determine_IC50

Protocol:

  • A 0.4 mM solution of DPPH in ethanol is prepared.

  • Serial dilutions of the test compound (e.g., Hesperidin) are prepared.

  • A 0.2 mL aliquot of each sample dilution is mixed with a defined volume of the DPPH solution.[1][8]

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

  • The absorbance of the solution is measured spectrophotometrically at a wavelength between 517 and 525 nm.[8]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

NO_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_no_measurement NO Measurement cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 cells in a 96-well plate Pretreat Pre-treat cells with test compound Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect cell culture supernatant Incubate_24h->Collect_Supernatant Griess_Reaction Add Griess reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance_540 Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance_540 Calculate_NO Calculate NO concentration using a standard curve Measure_Absorbance_540->Calculate_NO

Protocol:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and allowed to adhere.[1]

  • The cells are pre-treated with various concentrations of the test compound for 1 hour.[1]

  • Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[1]

  • The cells are incubated for 24 hours at 37°C.[1]

  • The cell culture supernatant is collected, and the amount of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent.

  • The absorbance is measured at 540 nm using a microplate reader.[1]

  • The concentration of NO is determined from a standard curve prepared with sodium nitrite.

Anticancer Activity: MTT Cell Viability Assay

MTT_Assay_Workflow cluster_cell_culture_mtt Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_mtt_analysis Measurement & Analysis Seed_Cells_MTT Seed cancer cells in a 96-well plate Treat_Compound Treat with various concentrations of the test compound Seed_Cells_MTT->Treat_Compound Incubate_MTT Incubate for 24, 48, or 72 hours Treat_Compound->Incubate_MTT Add_MTT Add MTT solution (0.5 mg/mL) Incubate_MTT->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance_570 Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance_570 Calculate_Viability Calculate % cell viability Measure_Absorbance_570->Calculate_Viability Determine_IC50_MTT Determine IC50 value Calculate_Viability->Determine_IC50_MTT

Protocol:

  • Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.[6]

  • The cells are treated with various concentrations of the test compound (e.g., Hesperidin) and incubated for different time points (e.g., 24, 48, 72 hours).[6]

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.[1]

  • The absorbance is measured at 570 nm using a microplate reader.[6]

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

This comparative guide highlights the current understanding of the biological activities of this compound and Hesperidin. Hesperidin has been extensively researched, with substantial evidence supporting its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key signaling pathways like MAPK and NF-κB.

In contrast, the biological profile of this compound is not as well-defined. However, preliminary studies on its aglycone, Limocitrin, and structurally related flavonoid glycosides suggest that it may also possess significant biological activities, particularly in the realms of anticancer immunity and anti-inflammatory responses, potentially through the MAPK signaling pathway.

Further research, including direct comparative studies under standardized experimental conditions, is crucial to fully elucidate the therapeutic potential of this compound and to establish a more definitive comparison with Hesperidin. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundation for future investigations in this promising area of flavonoid research.

References

A Comparative Analysis of the Antioxidant Potential of Rutin and Limocitrin-3-rutinoside: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacities of two flavonoids, Rutin and Limocitrin-3-rutinoside. While extensive research has quantified the antioxidant potential of Rutin through various established assays, a notable lack of publicly available, quantitative data for this compound prevents a direct, side-by-side comparison at this time. This document summarizes the existing experimental data for Rutin, outlines the detailed methodologies for key antioxidant assays, and describes the relevant signaling pathways involved in the antioxidant action of flavonoids.

Quantitative Antioxidant Capacity of Rutin

Rutin, a well-studied flavonol glycoside, has demonstrated significant antioxidant activity in numerous in vitro studies. Its capacity to scavenge free radicals is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The antioxidant activity of Rutin has been reported in various studies. For instance, one study determined the IC50 value of Rutin in a DPPH assay to be 60.25 ± 0.09 μM and in an ABTS assay to be 105.43 ± 0.16 μM[1]. Another study reported an IC50 value of 4.68 ± 1.24 µg/mL in an ABTS assay[2]. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Antioxidant AssayIC50 Value of RutinReference
DPPH Radical Scavenging Assay60.25 ± 0.09 μM[1]
ABTS Radical Scavenging Assay105.43 ± 0.16 μM[1]
ABTS Radical Scavenging Assay4.68 ± 1.24 µg/mL[2]

This compound: Currently, there is a lack of published studies providing quantitative data on the antioxidant capacity of this compound from standardized assays such as DPPH, ABTS, or Ferric Reducing Antioxidant Power (FRAP). While one study indicated that Laricitrin 3-rutinoside, a structurally related compound, can inhibit intracellular reactive oxygen species (ROS) generation in cell cultures, this does not provide a direct measure of its radical scavenging capacity for comparison with Rutin[3][4][5].

Experimental Protocols for Antioxidant Capacity Assessment

To ensure the reproducibility and validity of antioxidant capacity studies, standardized experimental protocols are crucial. Below are detailed methodologies for the three most common in vitro assays used to evaluate the antioxidant potential of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound[6]. DPPH is a stable free radical that is purple in color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.5 mM) in methanol (B129727). This solution should be freshly prepared and stored in the dark[6].

    • Prepare a stock solution of the test compound (e.g., Rutin) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL)[6].

    • Perform serial dilutions of the test compound and positive control to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution to a defined volume of the DPPH working solution[7][8][9]. A typical ratio is 1:2 or 1:3 of sample to DPPH solution.

    • Prepare a blank sample containing the solvent and the DPPH solution[6].

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes)[7][9].

    • Measure the absorbance of the solutions at a wavelength of 517 nm using a spectrophotometer[8][9].

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound[6].

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound[6].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The radical cation is blue-green in color, and in the presence of an antioxidant, it is reduced back to the colorless neutral form.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and a solution of potassium persulfate (e.g., 2.45 mM) in water[6].

    • To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use[6].

    • On the day of the assay, dilute the ABTS•+ working solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compound and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance. The IC50 value can also be determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored complex between ferrous iron and a chromogen, typically 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and a solution of ferric chloride (FeCl₃) (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The FRAP reagent should be freshly prepared and warmed to 37°C before use.

    • Prepare a series of standard solutions of known Fe²⁺ concentration (e.g., from ferrous sulfate, FeSO₄).

    • Prepare solutions of the test compound and a positive control.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance of the Fe²⁺ standards against their concentrations.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µmol/g of the sample).

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental workflow and the biological mechanisms of action, the following diagrams have been generated using Graphviz.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (this compound or Rutin) Mix Mix Compound/Control with Reagent Test_Compound->Mix Positive_Control Positive Control (e.g., Ascorbic Acid, Trolox) Positive_Control->Mix Reagent Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: General workflow for in vitro antioxidant capacity assays.

Flavonoid_Antioxidant_Signaling_Pathway cluster_direct Direct Scavenging cluster_indirect Indirect Mechanisms cluster_inflammatory Anti-inflammatory Pathways ROS Reactive Oxygen Species (ROS) Scavenging Direct Radical Scavenging ROS->Scavenging Flavonoids Flavonoids (e.g., Rutin) Flavonoids->Scavenging Nrf2 Nrf2 Activation Flavonoids->Nrf2 NFkB Inhibition of NF-κB Flavonoids->NFkB ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralize Pro_inflammatory_Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->ROS Reduce Production

Caption: Simplified signaling pathways of flavonoid antioxidant action.

Antioxidant Signaling Pathways of Flavonoids

Flavonoids, including Rutin, exert their antioxidant effects through multiple mechanisms. These can be broadly categorized as direct radical scavenging and indirect cellular mechanisms involving the modulation of specific signaling pathways.

Direct Radical Scavenging: Flavonoids possess a chemical structure that enables them to directly donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

Indirect Mechanisms:

  • Nrf2/ARE Pathway: Flavonoids can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes. This leads to the upregulation of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which enhance the cell's endogenous antioxidant defense system.

  • Modulation of Inflammatory Pathways: Oxidative stress and inflammation are closely linked. Flavonoids can inhibit pro-inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting NF-κB, flavonoids can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are also sources of reactive oxygen species.

Conclusion

While Rutin is a well-characterized antioxidant with substantial supporting experimental data, this compound remains less studied in this regard. The lack of quantitative antioxidant capacity data for this compound in the public domain makes a direct comparison with Rutin currently unfeasible. Further research is required to determine the in vitro antioxidant potential of this compound using standardized assays. Such data would be invaluable for the scientific community and professionals in drug development to fully assess its potential as a therapeutic agent. This guide will be updated as new experimental data becomes available.

References

A Comparative Guide to the In Vitro Anti-inflammatory Effects of Limocitrin-3-rutinoside and Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Limocitrin-3-rutinoside is a flavonoid glycoside with a structure suggesting potential anti-inflammatory properties.[1][2][3] However, to date, there is a notable lack of specific experimental data validating its in vitro anti-inflammatory efficacy. This guide provides a comparative analysis of structurally similar and well-researched flavonoids—Rutin (B1680289), Luteolin (B72000), and Quercetin (B1663063)—to offer insights into the potential anti-inflammatory profile of this compound and to serve as a benchmark for future investigations. The anti-inflammatory activities of these flavonoids are primarily evaluated through their ability to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models, a standard in vitro approach for assessing inflammation.[4][5][6][7]

Comparative Analysis of In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of Rutin, Luteolin, and Quercetin has been demonstrated through the dose-dependent inhibition of pro-inflammatory markers in in vitro cellular models. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against key inflammatory mediators.

CompoundTarget MediatorIC50 Value (µM)Cell LineComments
Rutin Nitric Oxide (NO)~80 µMPrimary Peritoneal MacrophagesShowed a slight but observable inhibitory effect at this concentration.[8]
TNF-α-RAW 264.7Significantly reduced expression at concentrations of 10-40 µM.[5]
IL-6-RAW 264.7Significantly reduced expression at concentrations of 10-40 µM.[5]
Luteolin Nitric Oxide (NO)27 µMRAW 264.7Demonstrated potent inhibition of NO production.
TNF-α< 1 µMRAW 264.7Showed more effective inhibition of TNF-α release than quercetin and other flavonoids.[9]
IL-6-RAW 264.7Dose-dependently inhibited IL-6 production.[4][10]
Quercetin Nitric Oxide (NO)-RAW 264.7Significantly inhibited NO production at concentrations up to 50 µM.[6][11]
TNF-α5-50 µMPBMCsSignificantly downregulated TNF-α production in a dose-dependent manner.[12]
IL-6-RAW 264.7Reduced LPS-induced production of IL-6.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key in vitro assays cited in this guide.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used for in vitro inflammation studies. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compounds (e.g., Rutin, Luteolin, Quercetin) for a specified period (typically 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Nitric Oxide (NO) Assay (Griess Assay)

The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[14][15]

  • Sample Collection: After the treatment period, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[15]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[14]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Analysis (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using the Enzyme-Linked Immunosorbent Assay (ELISA).[16][17]

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 4% BSA in PBS).

  • Sample Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 1-2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentration based on the standard curve.

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as key proteins in signaling pathways such as NF-κB (p65) and MAPKs (p-ERK).[18][19][20]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-p65, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Visualization of Key Processes

To better understand the experimental workflow and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis RAW_cells RAW 264.7 Macrophages Pretreatment Pre-treatment with Flavonoids (Rutin, Luteolin, Quercetin) RAW_cells->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay Supernatant Cytokine_Assay Cytokine (TNF-α, IL-6) Assay (ELISA) Stimulation->Cytokine_Assay Supernatant Western_Blot Western Blot Analysis (iNOS, COX-2, NF-κB, MAPK) Stimulation->Western_Blot Cell Lysate Quantification Quantification of Inflammatory Markers NO_Assay->Quantification Cytokine_Assay->Quantification Western_Blot->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Signaling_Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_inflammatory_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocation IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation iNOS iNOS NFkB_nucleus->iNOS COX2 COX-2 NFkB_nucleus->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines AP1_nucleus->Cytokines Rutin Rutin Rutin->MAPK Rutin->NFkB Luteolin Luteolin Luteolin->MAPK Luteolin->NFkB Quercetin Quercetin Quercetin->MAPK Quercetin->NFkB

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC-MS/MS Methods for the Quantification of Limocitrin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of flavonoid glycosides, the selection of an appropriate analytical methodology is critical for ensuring data accuracy, precision, and efficiency. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of Limocitrin-3-rutinoside, a flavonoid glycoside found in citrus species.[1] This comparison is supported by established experimental protocols for similar flavonoid glycosides and typical performance data to facilitate method selection and cross-validation.

Introduction to this compound and Analytical Techniques

This compound (C₂₉H₃₄O₁₇, Molar Mass: 654.57 g/mol ) is a flavonoid-3-o-glycoside that has been identified in various plants.[2][3] The accurate quantification of such bioactive compounds is essential for quality control, pharmacokinetic studies, and drug discovery.

Traditionally, HPLC with UV detection has been the standard for the analysis of flavonoids. However, UPLC-MS/MS has emerged as a more sensitive and specific alternative, offering significant advantages in terms of speed and resolution. The cross-validation of methods between these two platforms is crucial for modernizing analytical workflows while maintaining data integrity.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC and UPLC-MS/MS are outlined below. These protocols are based on established methods for similar flavonoid glycosides.

Sample Preparation (Applicable to both methods):

  • Extraction: A standardized amount of the sample matrix (e.g., plant material, biological fluid) is extracted with a suitable solvent, such as methanol (B129727) or a methanol-water mixture.

  • Filtration: The resulting extract is filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.

  • Standard Solutions: Standard stock solutions of this compound are prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.

HPLC Method Protocol:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[4]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at the maximum absorbance wavelength for this compound (e.g., around 280 nm and 350 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

UPLC-MS/MS Method Protocol:

  • System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is utilized for enhanced separation efficiency.[5][6]

  • Mobile Phase: Similar to HPLC, a gradient elution with water (containing 0.1% formic acid) and acetonitrile is used, but with a steeper gradient to leverage the speed of UPLC.

  • Flow Rate: A higher flow rate, typically between 0.3 and 0.5 mL/min, is used.[6]

  • Injection Volume: A smaller injection volume, typically 1-5 µL, is required due to the higher sensitivity.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization in either positive or negative mode, depending on the compound's ionization efficiency. For flavonoid glycosides, negative ion mode is often effective.[5]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For example, for a similar compound, quercetin-3-O-rutinoside (m/z 609), product ions at m/z 463 and 301 are monitored.[5]

    • Gas Temperatures and Flow Rates: Nebulizer gas, drying gas, and collision gas parameters are optimized for maximum signal intensity.

Data Presentation: Performance Characteristics

The following tables summarize the expected performance characteristics for the quantification of this compound using HPLC-UV and UPLC-MS/MS, based on typical validation data for flavonoid glycosides.

Table 1: Method Validation Parameters

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 ng/mL
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 95 - 105%97 - 103%
Run Time 20 - 40 minutes2 - 10 minutes

Table 2: Comparison of Operational Parameters

FeatureHPLC-UVUPLC-MS/MS
Principle Chromatographic separation based on polarity, detection by UV absorbance.Chromatographic separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic resolution.High; based on specific precursor-product ion transitions.
Sensitivity Lower.Significantly higher.
Speed Slower run times.Faster run times, higher throughput.
Solvent Consumption Higher.Lower.
Cost (Initial Investment) Lower.Higher.
Complexity Simpler to operate and maintain.More complex, requires specialized training.

Mandatory Visualizations

CrossValidationWorkflow cluster_hplc HPLC Method Development & Validation cluster_uplc UPLC-MS/MS Method Development & Validation cluster_crossval Cross-Validation hplc_dev HPLC Method Development hplc_val HPLC Method Validation hplc_dev->hplc_val hplc_data HPLC Performance Data hplc_val->hplc_data compare Compare Performance (Linearity, LOD, LOQ, etc.) hplc_data->compare uplc_dev UPLC-MS/MS Method Development uplc_val UPLC-MS/MS Method Validation uplc_dev->uplc_val uplc_data UPLC-MS/MS Performance Data uplc_val->uplc_data uplc_data->compare correlation Correlate Results from Identical Samples compare->correlation

Caption: Workflow for the cross-validation of HPLC and UPLC-MS/MS methods.

MethodComparison cluster_hplc HPLC cluster_uplc UPLC-MS/MS hplc_speed Slower Speed decision Method Selection hplc_speed->decision hplc_sensitivity Lower Sensitivity hplc_sensitivity->decision hplc_selectivity Moderate Selectivity hplc_selectivity->decision hplc_cost Lower Cost hplc_cost->decision uplc_speed Faster Speed uplc_speed->decision uplc_sensitivity Higher Sensitivity uplc_sensitivity->decision uplc_selectivity Higher Selectivity uplc_selectivity->decision uplc_cost Higher Cost uplc_cost->decision

Caption: Key comparison points between HPLC and UPLC-MS/MS for method selection.

Conclusion

Both HPLC and UPLC-MS/MS are suitable for the quantification of this compound, with the choice of method depending on the specific requirements of the analysis. HPLC-UV offers a cost-effective and reliable solution for routine quality control where high sensitivity is not paramount. In contrast, UPLC-MS/MS provides superior sensitivity, selectivity, and throughput, making it the preferred method for complex matrices, trace-level quantification, and high-throughput screening applications in drug metabolism and pharmacokinetic studies. The cross-validation between these two techniques ensures data consistency and allows for a seamless transition to more advanced analytical platforms as research needs evolve.

References

In Vivo Therapeutic Potential of Limocitrin-3-Rutinoside and its Alternatives in Skin Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of Limocitrin-3-rutinoside, a flavonoid glycoside, against established and emerging alternatives for the treatment of skin inflammation. Due to the limited availability of in vivo data for isolated this compound, this guide leverages data from studies on standardized Ginkgo biloba extracts (GBE), a primary source of this compound. This is juxtaposed with in vivo evidence for quercetin (B1663063), rutin (B1680289), and the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802).

Executive Summary

Ginkgo biloba extract, rich in flavonoids like this compound, has demonstrated significant anti-inflammatory properties in various in vivo models of skin inflammation. Its efficacy is comparable to that of other flavonoids such as quercetin and rutin, and in some instances, to the conventional NSAID, diclofenac. The primary mechanism of action for these natural compounds involves the modulation of key inflammatory signaling pathways, including NF-κB, MAPK, and JAK/STAT, leading to a reduction in pro-inflammatory cytokines and oxidative stress. While diclofenac offers potent anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, the multi-target nature of flavonoids may present a favorable profile for chronic inflammatory skin conditions.

Comparative Efficacy in Animal Models

The following tables summarize the quantitative data from key in vivo studies, offering a side-by-side comparison of the anti-inflammatory effects of Ginkgo biloba extract and its alternatives.

Table 1: Efficacy in Carrageenan-Induced Paw Edema Model

TreatmentAnimal ModelDosage & RouteKey Findings
Ginkgo biloba Extract (EGb 761) Wistar Rats50, 100 mg/kg, oralSignificant reduction in paw edema.[1]
Wistar Rats2% topical ointmentSignificant reduction in paw edema and levels of MDA, NO, and TNF-α.[2]
Quercetin & Rutin RatsNot specifiedCombination therapy showed synergistic anti-inflammatory effects, comparable to diclofenac.[3]
Rutin RatsNot specifiedTopical rutin nanocrystals in a hydrogel showed significantly higher edema inhibition than diclofenac sodium gel.
Diclofenac Rats1% topical gelStandard anti-inflammatory agent, used as a positive control, showed significant edema reduction.[4]

Table 2: Efficacy in Psoriasis-like Mouse Models

TreatmentAnimal ModelDosage & RouteKey Findings
Ginkgo biloba Extract Not specifiedNot specifiedProposed to be effective by inhibiting pro-inflammatory mediators like TNF-α, NF-κB, and IL-6.[5]
Rutin Imiquimod-induced psoriasis in miceTopical creamReduced erythema, scaling, and epidermal thickening. Decreased levels of IL-6, IL-1β, IL-17A, and IL-23A.[6]
Quercetin Imiquimod-induced psoriasis in miceNot specifiedAmeliorated skin inflammation by inhibiting the NF-κB pathway.
Diclofenac Mice tail model for psoriasis1% and 2% topical ointmentShowed an anti-psoriatic effect comparable to tretinoin.[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of 1% (w/v) carrageenan in saline is administered into the right hind paw of the rats.

  • Treatment Administration:

    • Ginkgo biloba Extract (Oral): EGb 761 is dissolved in a vehicle (e.g., 70% water: 30% ethanol) and administered orally at doses of 50 mg/kg and 100 mg/kg, 30 minutes before carrageenan injection.[1]

    • Ginkgo biloba Extract (Topical): A 2% GBE ointment is applied topically to the paw.[2]

    • Rutin/Quercetin: Administered orally, with the vehicle being DMSO.[3]

    • Diclofenac (Topical): A 1% diclofenac gel is applied topically as a positive control.[4]

  • Assessment of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection. The percentage of edema inhibition is calculated.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for the measurement of inflammatory markers such as TNF-α, nitric oxide (NO), and malondialdehyde (MDA).[2]

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model mimics many of the histopathological features of human psoriasis.

  • Animals: BALB/c mice are typically used.

  • Induction of Psoriasis-like Lesions: A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream is applied to the shaved back skin of the mice for 5-7 consecutive days.[6][8]

  • Treatment Administration:

    • Rutin (Topical): A topical cream containing rutin is applied to the inflamed skin daily.[6]

    • Diclofenac (Topical): A 1% or 2% diclofenac ointment is applied topically.[7]

  • Assessment of Skin Inflammation:

    • Psoriasis Area and Severity Index (PASI): The severity of erythema, scaling, and thickness of the back skin is scored daily.

    • Histological Analysis: Skin biopsies are taken for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

  • Biochemical and Molecular Analysis: Skin tissue can be analyzed for the expression of pro-inflammatory cytokines (e.g., IL-6, IL-1β, IL-17A, IL-23A) and markers of oxidative stress.[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Ginkgo biloba extract and its flavonoid constituents, as well as the alternative treatments, are mediated by their interaction with key inflammatory signaling pathways.

Ginkgo biloba Extract (this compound)

Ginkgo biloba extract exerts its anti-inflammatory effects by inhibiting multiple pathways. It has been shown to suppress the activation of NF-κB and the phosphorylation of MAPKs (p38, JNK, and ERK1/2).[9] This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[5] Additionally, GBE may modulate the JAK/STAT signaling pathway.[3][10]

GBE_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell / Keratinocyte Stimulus Stimulus TLR TLR/Cytokine Receptor Stimulus->TLR IKK IKK TLR->IKK MAPK_Kinases MAPK Kinases (p38, JNK, ERK) TLR->MAPK_Kinases JAK JAK TLR->JAK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK_Kinases->AP1 activates AP1->Nucleus STAT STAT JAK->STAT phosphorylates STAT->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes transcribes Inflammation Inflammation Proinflammatory_Genes->Inflammation GBE Ginkgo biloba Extract GBE->IKK GBE->MAPK_Kinases GBE->JAK

Ginkgo biloba Extract Anti-inflammatory Pathway
Quercetin and Rutin

Quercetin and its glycoside, rutin, are potent antioxidants and anti-inflammatory agents. They have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines. Quercetin can also suppress the PI3K/AKT signaling pathway.[11] Rutin has been demonstrated to inhibit the JAK2/STAT3 pathway and the expression of COX-2 and iNOS by targeting p38 MAP kinase and JNK.[12][13]

Flavonoid_Pathway cluster_stimulus Inflammatory Stimulus (e.g., UV, Pathogens) cluster_cell Keratinocyte / Immune Cell Stimulus Stimulus Receptor Receptor Stimulus->Receptor PI3K_AKT PI3K/AKT Receptor->PI3K_AKT NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway MAPK_Pathway MAPK Pathway (p38, JNK) Receptor->MAPK_Pathway JAK_STAT_Pathway JAK/STAT Pathway Receptor->JAK_STAT_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Proinflammatory_Cytokines COX2_iNOS COX-2, iNOS MAPK_Pathway->COX2_iNOS JAK_STAT_Pathway->Proinflammatory_Cytokines Inflammation Inflammation COX2_iNOS->Inflammation Proinflammatory_Cytokines->Inflammation Quercetin_Rutin Quercetin / Rutin Quercetin_Rutin->PI3K_AKT Quercetin_Rutin->NFkB_Pathway Quercetin_Rutin->MAPK_Pathway Quercetin_Rutin->JAK_STAT_Pathway

Anti-inflammatory Pathways of Quercetin and Rutin
Diclofenac

Diclofenac is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14] By inhibiting these enzymes, diclofenac blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[15]

Diclofenac_Workflow Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 substrate Prostaglandins Prostaglandins COX1_COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX1_COX2

Mechanism of Action of Diclofenac

Conclusion and Future Directions

The in vivo evidence presented in this guide suggests that Ginkgo biloba extract, a natural source of this compound, holds significant promise as a therapeutic agent for inflammatory skin diseases. Its multi-target mechanism of action, affecting various inflammatory pathways, offers a potential advantage over single-target agents. Quercetin and rutin also demonstrate robust anti-inflammatory effects through similar mechanisms. Diclofenac remains a potent anti-inflammatory drug, though its use can be associated with side effects.

Future research should focus on the in vivo validation of isolated this compound to delineate its specific contribution to the therapeutic effects of Ginkgo biloba extract. Further head-to-head comparative studies in relevant animal models of chronic skin inflammation, such as atopic dermatitis and psoriasis, are warranted to establish the relative efficacy and safety of these compounds. The development of optimized topical formulations could further enhance the therapeutic potential of these flavonoids for dermatological applications.

References

A Comparative Analysis of Limocitrin-3-rutinoside and Laricitrin 3-rutinoside Bioactivities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavonoid research, Limocitrin-3-rutinoside and Laricitrin 3-rutinoside present as two structurally similar glycosides with potential therapeutic applications. This guide offers a head-to-head comparison of their known bioactivities, drawing from available experimental data. It is important to note that while substantial research exists for Laricitrin 3-rutinoside, publicly available data on the specific bioactivities of this compound is currently limited. This comparison is therefore based on the existing scientific literature and highlights areas where further research on this compound is critically needed.

Chemical Structures at a Glance

Both this compound and Laricitrin 3-rutinoside are flavonoid glycosides, specifically 3-O-rutinosides. Their core structure is a flavone, but they differ in the methoxy (B1213986) and hydroxy substitutions on their B-ring, a structural nuance that can significantly influence their biological effects.

CompoundMolecular FormulaMolar MassKey Structural Features
This compound C₂₉H₃₄O₁₇654.6 g/mol A member of the flavonoids and a glycoside.[1]
Laricitrin 3-rutinoside C₂₈H₃₂O₁₇640.5 g/mol A glycoside and a member of flavonoids.[2]

Comparative Bioactivities: Antioxidant and Anti-inflammatory Effects

The primary bioactivities explored for flavonoids are their antioxidant and anti-inflammatory properties. Below is a summary of the available data for Laricitrin 3-rutinoside.

Laricitrin 3-rutinoside: A Profile of Potent Bioactivity

Recent studies have illuminated the significant antioxidant and anti-inflammatory potential of Laricitrin 3-rutinoside, particularly in the context of skin health.

Antioxidant Activity:

In a study investigating the protective effects of compounds from Ginkgo biloba fruits, Laricitrin 3-rutinoside was identified as a potent inhibitor of intracellular reactive oxygen species (ROS) generation.[3]

Anti-inflammatory Activity:

The same study demonstrated that Laricitrin 3-rutinoside exhibits notable anti-inflammatory effects by diminishing the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) in TNF-α-stimulated normal human dermal fibroblasts. This anti-inflammatory action is linked to its ability to suppress the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway.

Signaling Pathways and Experimental Workflows

The mechanism of action for Laricitrin 3-rutinoside's anti-inflammatory effects has been partially elucidated, focusing on the MAPK/ERK signaling pathway.

Laricitrin_3_rutinoside_Pathway TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR ROS Intracellular ROS TNFR->ROS ERK ERK Phosphorylation ROS->ERK Proinflammatory_Cytokines IL-6, IL-8 Secretion ERK->Proinflammatory_Cytokines Laricitrin Laricitrin 3-rutinoside Laricitrin->ROS Inhibits Laricitrin->ERK Inhibits

Caption: Laricitrin 3-rutinoside signaling pathway in TNF-α-stimulated fibroblasts.

An experimental workflow to assess these bioactivities typically involves cell culture, stimulation with an inflammatory agent, treatment with the compound of interest, and subsequent measurement of various endpoints.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Dermal Fibroblasts) Stimulation Inflammatory Stimulus (e.g., TNF-α) Cell_Culture->Stimulation Treatment Compound Treatment (Laricitrin 3-rutinoside) Stimulation->Treatment ROS_Assay ROS Measurement Treatment->ROS_Assay Cytokine_Assay Cytokine Quantification (ELISA) Treatment->Cytokine_Assay Western_Blot Protein Phosphorylation (Western Blot) Treatment->Western_Blot

Caption: General experimental workflow for evaluating anti-inflammatory and antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key experiments mentioned.

1. Cell Culture and Treatment:

  • Cell Line: Normal Human Dermal Fibroblasts (NHDFs).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with varying concentrations of Laricitrin 3-rutinoside for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) for a designated period (e.g., 24 hours).

2. Intracellular ROS Assay:

  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure: After treatment, cells are incubated with DCFH-DA solution (e.g., 10 µM) for 30 minutes. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

  • Principle: ELISA is used to quantify the concentration of specific proteins, such as IL-6 and IL-8, in the cell culture supernatant.

  • Procedure: Commercially available ELISA kits for human IL-6 and IL-8 are used according to the manufacturer's instructions. Briefly, the culture supernatants are added to antibody-coated microplates. After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal. The absorbance is measured at a specific wavelength (e.g., 450 nm), and the cytokine concentration is determined from a standard curve.

4. Western Blot for Protein Phosphorylation:

  • Principle: Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK (p-ERK) and total ERK.

  • Procedure: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for p-ERK and total ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Conclusion and Future Directions

The available evidence strongly suggests that Laricitrin 3-rutinoside is a promising bioactive compound with significant antioxidant and anti-inflammatory properties, mediated at least in part through the inhibition of the ERK signaling pathway.

In stark contrast, the bioactivities of this compound remain largely unexplored. Given its structural similarity to other bioactive flavonoids, it is highly probable that this compound also possesses interesting pharmacological properties. Therefore, there is a pressing need for comprehensive studies to evaluate its antioxidant, anti-inflammatory, and other potential bioactivities. Direct, head-to-head comparative studies with Laricitrin 3-rutinoside would be particularly valuable to understand the structure-activity relationships and to identify the more potent candidate for further development in pharmaceutical and nutraceutical applications. Future research should focus on in vitro and in vivo studies to fill this critical knowledge gap.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Limocitrin-3-rutinoside and structurally related flavonoid glycosides, supported by experimental data. The structure-activity relationship is explored to understand how chemical modifications influence their therapeutic potential, particularly focusing on antioxidant and anti-inflammatory effects.

Introduction to this compound and Flavonoid Glycosides

This compound is a flavonoid glycoside, a class of natural compounds widely distributed in plants.[1] Flavonoids are characterized by a polyphenolic structure and are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The glycosidic moiety (sugar part) attached to the flavonoid aglycone plays a crucial role in their solubility, bioavailability, and overall biological activity.

The structure of this compound consists of the aglycone limocitrin, which is a polymethoxyflavonoid, attached to a rutinose sugar moiety at the 3-position.[2] Its biological activities are influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid backbone, as well as the nature of the glycosidic linkage. This guide compares this compound with other flavonoid glycosides to elucidate key structural features that govern their efficacy. Due to the limited availability of specific quantitative data for this compound in certain assays, data for the structurally similar compound, Laricitrin-3-rutinoside (which differs by one methoxy group), is used as a proxy for comparative analysis.[3][4]

Comparative Analysis of Biological Activities

The antioxidant and anti-inflammatory activities of this compound and related flavonoid glycosides are summarized below. The data is presented in tabular format for easy comparison.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 value, the concentration required to scavenge 50% of the radicals, is a common metric for comparison. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Scavenging Activity (IC50)ABTS Scavenging Activity (IC50)Reference
Laricitrin-3-rutinoside Data not availableData not available
Rutin 32.2% inhibition at 10 µM105.43 µM[5]
Quercetin 0.55 µg/mL1.17 µg/mL[6]
Kaempferol 47.0% inhibition at 10 µMData not available[5]
Naringenin Data not availableData not available
Hesperidin Data not availableData not available
Ascorbic Acid (Standard) 4.97 µg/mL2.926 µg/mL[3][7]
Trolox (Standard) 3.765 µg/mL2.34 µg/mL[3][7]

Note: Direct IC50 values for Laricitrin-3-rutinoside in DPPH and ABTS assays were not found in the searched literature. The available data for Rutin and Kaempferol from one source was presented as percentage inhibition at a specific concentration.

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids is often assessed by their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and to reduce the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).

CompoundCOX-2 Inhibition5-LOX InhibitionIL-6 Secretion InhibitionIL-8 Secretion InhibitionReference
Laricitrin-3-rutinoside Data not availableData not availableAttenuated at 25, 50, and 100 µMAttenuated at 25, 50, and 100 µM[8]
Rutin Data not available20.1% inhibitionData not availableData not available[9]
Quercetin Data not availableData not availableReduced secretionReduced secretion[10]
Kaempferol Data not availableData not availableData not availableInhibited release (28.0–42.9% inhibition)[11]
Apigenin IC50 = 23 µM (for NO production)Data not availableReduced secretionData not available[12]
Luteolin IC50 = 27 µM (for NO production)Data not availableReduced secretionData not available[12]
Celecoxib (Standard) IC50 = 1.79 µM---[13]
Zileuton (Standard) -IC50 = 0.5 µM--[14]

Note: Quantitative IC50 values for COX-2 and 5-LOX inhibition by Laricitrin-3-rutinoside were not available in the searched literature. The data for Apigenin and Luteolin pertains to the inhibition of nitric oxide (NO) production, a marker of inflammation.

Signaling Pathway Modulation

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key regulators of inflammation and cellular stress responses.

MAPK/ERK Pathway

The MAPK cascade, including the Extracellular signal-regulated kinase (ERK), is involved in cell proliferation, differentiation, and inflammation. Laricitrin-3-rutinoside has been shown to inhibit the phosphorylation of ERK, thereby suppressing downstream inflammatory responses.[3][4] This inhibition of ERK phosphorylation is a crucial mechanism for its anti-inflammatory and protective effects in skin cells.[3]

MAPK_ERK_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Receptor Cell Membrane Receptor Pro-inflammatory Stimuli->Cell Membrane Receptor MEK MEK Cell Membrane Receptor->MEK ERK ERK MEK->ERK Phosphorylation Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression This compound / Laricitrin-3-rutinoside This compound / Laricitrin-3-rutinoside This compound / Laricitrin-3-rutinoside->ERK Inhibition of Phosphorylation

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound/Laricitrin-3-rutinoside.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the immune and inflammatory responses. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of various inflammatory genes, including those for cytokines and enzymes like COX-2. Many flavonoids are known to inhibit the activation of NF-κB, which contributes significantly to their anti-inflammatory properties.

NFkB_Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Inflammatory Gene Expression (e.g., COX-2, IL-6) Inflammatory Gene Expression (e.g., COX-2, IL-6) Nuclear Translocation->Inflammatory Gene Expression (e.g., COX-2, IL-6) Flavonoid Glycosides Flavonoid Glycosides Flavonoid Glycosides->IKK Complex Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of flavonoid glycosides.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound or standard to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

  • Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).

  • Add a specific volume of the test compound or standard to the diluted ABTS•+ solution.

  • After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of scavenging activity is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-inhibition curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, which is involved in the synthesis of prostaglandins (B1171923) from arachidonic acid. Inhibition is often detected by measuring the production of prostaglandin (B15479496) E2 (PGE2) or by using a fluorometric or colorimetric probe.

Procedure (Fluorometric):

  • Reconstitute the human recombinant COX-2 enzyme in an appropriate buffer.

  • Prepare a reaction mixture containing COX assay buffer, a fluorometric probe, and a cofactor.

  • Add the test compound at various concentrations or a standard inhibitor (e.g., celecoxib) to the wells of a microplate.

  • Add the COX-2 enzyme to the wells and incubate briefly.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes. The inhibition is often measured by monitoring the formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), or by a colorimetric method.

Procedure (Colorimetric):

  • Prepare a solution of the 5-LOX enzyme in an appropriate buffer.

  • Add the test compound at various concentrations or a standard inhibitor (e.g., zileuton) to the wells of a microplate.

  • Add the 5-LOX enzyme and incubate.

  • Initiate the reaction by adding the substrate, linoleic acid or arachidonic acid.

  • After a specific incubation period, stop the reaction and add a chromogen that reacts with the product to produce a colored compound.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structural features influence the antioxidant and anti-inflammatory activities of flavonoid glycosides:

  • Hydroxylation Pattern: The presence and position of hydroxyl (-OH) groups on the flavonoid B-ring are critical for antioxidant activity. A catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety in the B-ring generally enhances radical scavenging capacity.

  • Glycosylation: The presence of a sugar moiety can affect the biological activity. In some cases, the aglycone (the flavonoid without the sugar) exhibits higher in vitro activity, while the glycoside may have improved stability and bioavailability in vivo. The type and position of the sugar linkage (O-glycoside vs. C-glycoside) also play a role.

  • C2=C3 Double Bond and 3-OH Group: The C2=C3 double bond in the C-ring, in conjunction with a 3-hydroxyl group, is often associated with enhanced antioxidant activity.

  • Methoxy Groups: The presence of methoxy (-OCH3) groups, as seen in this compound, can modulate the lipophilicity and metabolic stability of the flavonoid, which can influence its overall biological activity.

Conclusion

This compound and its related flavonoid glycosides are promising natural compounds with significant antioxidant and anti-inflammatory potential. Their biological activities are intricately linked to their chemical structures. Laricitrin-3-rutinoside, a close analog, demonstrates potent anti-inflammatory effects by inhibiting the MAPK/ERK signaling pathway and reducing the secretion of pro-inflammatory cytokines. While more quantitative data is needed for a direct and comprehensive comparison of this compound, the available evidence suggests that the structural features of polymethoxyflavonoid rutinosides contribute to their therapeutic potential. Further research focusing on the in vivo efficacy and bioavailability of these compounds is warranted to fully elucidate their promise as novel therapeutic agents for inflammatory and oxidative stress-related diseases.

References

Safety Operating Guide

Prudent Disposal of Limocitrin-3-rutinoside: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Limocitrin-3-rutinoside, a flavonoid glycoside, intended for researchers, scientists, and drug development professionals. In the absence of comprehensive hazard data, a cautious approach is mandated, treating the compound as potentially hazardous.

This compound is a member of the flavonoid and glycoside chemical classes.[1] While a specific Safety Data Sheet (SDS) from one supplier is available, it lacks detailed hazard classification.[2] Therefore, adherence to general laboratory chemical waste disposal protocols is paramount to ensure personnel safety and environmental protection.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Due to the limited specific toxicity data for this compound, it should be handled as a chemical with unknown hazards. All personnel involved in the handling and disposal process must wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-impermeable gloves. Gloves must be inspected prior to use.[2]
Body Protection A full-length laboratory coat. Fire/flame resistant and impervious clothing should be worn where appropriate.[2]
Respiratory If exposure to dust or aerosols is possible, a full-face respirator with a particulate filter should be used.[2]

II. Spill Management

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[2]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a suitable, closed container for disposal. Avoid generating dust.[2]

    • Use spark-proof tools and explosion-proof equipment if applicable.[2]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent and dispose of cleaning materials as hazardous waste.

III. Disposal Workflow

The proper disposal of this compound involves a systematic process of identification, segregation, storage, and transfer for disposal.

cluster_0 Disposal Workflow for this compound A Step 1: Waste Identification - Label as 'this compound Waste' - Include hazard warning (Caution: Chemical of Unknown Toxicity) B Step 2: Segregation - Collect in a dedicated, properly labeled, and sealed container. - Do not mix with other chemical waste. A->B C Step 3: Secure Storage - Store in a designated Satellite Accumulation Area (SAA). - Ensure container is closed and in secondary containment. B->C D Step 4: Arrange for Disposal - Contact your institution's Environmental Health and Safety (EHS) office. - Follow institutional procedures for hazardous waste pickup. C->D

Caption: Disposal Workflow for this compound.

IV. Detailed Disposal Procedures

Step 1: Waste Identification and Labeling

All waste containers must be clearly labeled.

  • Contents: "this compound Waste"

  • Hazard: "Caution: Chemical of Unknown Toxicity"

  • Generator Information: Your name, department, and contact information.

Step 2: Waste Segregation

  • Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes, pipette tips), in a designated, properly labeled, and sealed container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes, when mixed, can react violently or emit flammable or poisonous gases.

Step 3: Secure Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be at or near the point of generation and under the control of laboratory personnel.

  • The container must be kept closed except when adding waste.

  • It is recommended to use secondary containment to prevent spills.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.

Step 4: Disposal

  • Do not dispose of this compound down the drain or in regular trash. Discharge into the environment must be avoided.[2]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

  • Follow all institutional and local regulations for hazardous waste disposal. A licensed hazardous waste disposal vendor should handle the ultimate disposal.

V. Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol, methanol, or water, depending on the solvent used for the original solution).

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.

  • Deface Label: Completely remove or deface the original chemical label on the container.

  • Dispose of Container: The clean, decontaminated container can then be disposed of in the regular trash.

VI. Logical Relationship for Safe Disposal Decision-Making

The decision-making process for the safe disposal of a chemical with incomplete hazard information follows a precautionary principle.

cluster_1 Safe Disposal Decision-Making Logic A Is a complete, hazardous classification available in the SDS? B Yes A->B C No/Incomplete A->C D Follow specific disposal instructions provided in the SDS. B->D E Treat as a chemical of unknown toxicity. C->E F Follow general precautionary chemical waste disposal procedures. E->F

Caption: Decision-making for chemical disposal with incomplete data.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Limocitrin-3-rutinoside
Reactant of Route 2
Limocitrin-3-rutinoside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.